Ampro-222
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H38N2O5S |
|---|---|
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
4-[5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-5-(oxan-4-yl)pent-3-ynyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C27H38N2O5S/c1-27(2,3)34-26(32)28-22-11-15-29(16-12-22)24(20-13-17-33-18-14-20)6-4-5-19-35-23-9-7-21(8-10-23)25(30)31/h7-10,20,22,24H,5,11-19H2,1-3H3,(H,28,32)(H,30,31) |
Clé InChI |
BLHLSTDVPCZLQO-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Pharmacological Profile of MDI-222: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDI-222 is a novel, preclinical positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of MDI-222, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. All quantitative data are presented in structured tables for ease of reference, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's characteristics.
Introduction
Positive allosteric modulators of AMPA receptors represent a promising therapeutic avenue for a range of cognitive and mood disorders.[1][3] The primary challenge in developing these agents lies in achieving a sufficient enhancement of AMPA receptor function to improve cognition without inducing mechanism-related side effects such as convulsions.[1][3] MDI-222, a compound with a pyrazole (B372694) chemotype, emerged as a potential candidate with an improved safety profile compared to its predecessors.[1] This document synthesizes the available preclinical data for MDI-222.
Mechanism of Action
MDI-222 acts as a positive allosteric modulator of AMPA receptors.[1][2] It enhances the function of these receptors in the presence of the endogenous agonist, glutamate (B1630785). This modulation is achieved by binding to an allosteric site on the receptor, which is distinct from the glutamate binding site. This binding event stabilizes the activated state of the receptor, leading to an increased influx of ions and potentiation of synaptic transmission.
Signaling Pathway
The diagram below illustrates the potentiation of AMPA receptor signaling by MDI-222. In the presence of glutamate, MDI-222 enhances the influx of Na+ and Ca2+ ions, leading to increased neuronal excitation and downstream signaling cascades associated with synaptic plasticity and cognitive function.
Caption: AMPA Receptor signaling pathway modulated by MDI-222.
Quantitative Pharmacology
The following tables summarize the key quantitative data for MDI-222 from in vitro and in vivo preclinical studies.
In Vitro Potency at AMPA Receptor Subtypes
MDI-222 demonstrated comparable potentiation across various human and rat AMPA receptor subtypes in a glutamate-induced Ca²+ flux assay.[1]
| Receptor Subtype | Agonist | Parameter | Value |
| hGluA1 | Glutamate | Max Response (%) | 30 ± 2 |
| hGluA2 | Glutamate | Max Response (%) | 30 ± 2 |
| hGluA3 | Glutamate | Max Response (%) | 30 ± 2 |
| hGluA4 | Glutamate | Max Response (%) | 30 ± 2 |
| rGluA2 | Glutamate | Max Response (%) | 30 ± 2 |
Note: pEC50 values were not consistently calculable across all assays.[1]
In Vitro Functional Electrophysiology
In whole-cell voltage-clamp electrophysiology studies on hGluA2 AMPA receptors, MDI-222 significantly potentiated glutamate-evoked charge transfer.[1]
| MDI-222 Concentration | Glutamate Concentration | Potentiation of Charge Transfer (%) |
| 100 nM | 1 mM | 121 ± 7 |
| 10 µM | 1 mM | 702 ± 40 |
In Vivo Efficacy in Cognition Models
MDI-222 demonstrated cognitive-enhancing effects in rodent models.
| Model | Species | Administration Route | Minimum Effective Dose (MED) |
| Novel Object Recognition (Acute) | Rat | p.o. | 0.3 mg/kg[2][4] |
| Novel Object Recognition (Sub-chronic) | Rat | p.o. | 0.1 mg/kg[2][4] |
| Scopolamine-Induced Passive Avoidance Deficit | Rat | p.o. | 10 mg/kg[1] |
In Vivo Electrophysiology
Intravenous administration of MDI-222 enhanced synaptic transmission in the dentate gyrus of anesthetized rats.
| Dose (i.v.) | Effect |
| 10 mg/kg | Significantly increased population spike amplitude to 139% of baseline[1] |
Pharmacokinetic Profile
| Parameter | Species | Value |
| Molecular Weight | - | 363 |
| Polar Surface Area | - | 38 Ų |
| Brain:Plasma Ratio | - | ~1.5 |
| Plasma Protein Binding (rat, dog, monkey, human) | - | ≥99% |
| Brain Protein Binding (rat) | - | ≥99% |
| Plasma Half-life | Rat | 1.4 h |
| Dog | 1.3 h | |
| Oral Bioavailability | Rat | 54% |
| Dog | 18% |
Safety Profile
A key feature of MDI-222 is its improved safety profile, particularly its low propensity to induce seizures.
| Assay | Species | Administration Route | Maximum Dose Tested | Result |
| Maximal Electroshock Seizure Threshold (MEST) | - | p.o. | 30 mg/kg | Not pro-convulsant[1] |
This results in a therapeutic window of ≥1000-fold between plasma concentrations that enhance cognitive performance and those associated with mechanism-related side effects.[2][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Ca²+ Flux Assay
The workflow for assessing the potentiation of AMPA receptor subtypes is outlined below.
Caption: Workflow for the in vitro Ca2+ flux assay.
Protocol:
-
Cell Culture: Stably transfected cell lines expressing human (hGluA1-4) or rat (rGluA2) homomeric AMPA receptors are cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Application: MDI-222 is added at varying concentrations.
-
Agonist Stimulation: Cells are stimulated with a fixed concentration of glutamate.
-
Signal Detection: The resulting influx of Ca²+ is measured as a change in fluorescence using a plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the pEC50 and maximal potentiation.
Whole-Cell Voltage-Clamp Electrophysiology
The potentiation of glutamate-evoked currents was measured using the following protocol.
Protocol:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cells stably expressing hGluA2 AMPA receptors.
-
Baseline Recording: Inward currents evoked by 1 mM glutamate are recorded under voltage-clamp conditions.
-
Compound Application: MDI-222 is applied to the cells.
-
Post-Compound Recording: Glutamate-evoked currents are recorded again in the presence of MDI-222.
-
Data Analysis: The potentiation of the glutamate-evoked charge transfer (area under the curve) is calculated.[1]
Novel Object Recognition (NOR) Test
The logical flow of the NOR test to assess cognitive enhancement is depicted below.
Caption: Workflow of the Novel Object Recognition (NOR) test.
Protocol:
-
Dosing: Rats receive MDI-222 or vehicle via oral gavage 30 minutes prior to the first trial (T1).[1]
-
Acquisition (T1): Each rat is placed in an arena with two identical objects and allowed to explore.
-
Delay: A delay period is imposed between trials.
-
Test (T2): One of the original objects is replaced with a novel object, and the rat is returned to the arena.
-
Measurement: The time spent exploring the novel and familiar objects is recorded.
-
Analysis: A discrimination index is calculated to quantify memory performance. An increase in time spent with the novel object indicates successful memory.
Maximal Electroshock Seizure Threshold (MEST) Test
Protocol:
-
Dosing: Animals are administered various doses of MDI-222 or a vehicle control.
-
Stimulation: A maximal electroshock is delivered via corneal electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Analysis: The threshold for inducing a seizure is determined. A compound is considered pro-convulsant if it significantly lowers this threshold. MDI-222 did not significantly lower the seizure threshold at doses up to 30 mg/kg (p.o.).[1]
Selectivity Profile
MDI-222 was found to be selective for AMPA receptors. It showed no effects on glutamate-induced currents in cell lines expressing either GluN1A/GluN2B-containing NMDA receptors or GluK1 or GluK2 kainate receptors, as measured by both Ca²+ flux assays and whole-cell patch clamp electrophysiology.[1]
Conclusion
MDI-222 is a potent and selective AMPA receptor positive allosteric modulator with a preclinical profile demonstrating cognitive-enhancing effects in vivo.[1][2] A key distinguishing feature of this compound is its significantly improved safety margin, with a wide therapeutic window separating doses required for efficacy from those that might induce mechanism-related side effects.[2][4] Although its preclinical development was halted for reasons unrelated to its mechanism of action, the pharmacological profile of MDI-222 serves as a valuable case study for the development of safer and more effective AMPA receptor PAMs for the treatment of cognitive disorders.[1]
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
MDI-222: A Technical Guide to a Novel Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDI-222 is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. Preclinical studies have demonstrated its potential as a cognitive enhancer with an improved safety profile compared to other AMPA receptor modulators, showing a reduced liability for pro-convulsant effects. This technical guide provides an in-depth overview of the pharmacological data, experimental protocols, and relevant signaling pathways associated with MDI-222, intended to support further research and drug development efforts in the field of cognitive and mood disorders.
Introduction
The glutamate (B1630785) system, particularly the AMPA receptor, is a prime target for therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive deficits. Positive allosteric modulators of AMPA receptors represent a promising strategy to enhance synaptic transmission and plasticity, thereby improving cognitive function. MDI-222 has emerged as a significant compound in this class, demonstrating efficacy in preclinical models of cognition with a notable separation from mechanism-related side effects such as seizures. This document serves as a comprehensive resource on the preclinical pharmacology of MDI-222.
Quantitative Pharmacology
The following tables summarize the in vitro and in vivo pharmacological data for MDI-222.
Table 1: In Vitro Potentiation of Human and Rat AMPA Receptor Subtypes by MDI-222
| AMPA Receptor Subtype | Agonist | Assay Type | Parameter | Value |
| Human GluA1 | Glutamate | Ca2+ Flux | pEC50 | 4.6 |
| Max. Response (%) | 30 ± 2 | |||
| Human GluA2 | Glutamate | Ca2+ Flux | pEC50 | 5.3 ± 0.1 |
| Max. Response (%) | 123 ± 7 | |||
| Human GluA3 | Glutamate | Ca2+ Flux | pEC50 | 4.5 ± 0.1 |
| Max. Response (%) | 53 ± 3 | |||
| Human GluA4 | Glutamate | Ca2+ Flux | pEC50 | 5.1 ± 0.1 |
| Max. Response (%) | 76 ± 1 | |||
| Rat GluA2 | Glutamate | Ca2+ Flux | pEC50 | 5.4 ± 0.1 |
| Max. Response (%) | 76 ± 8 |
Data presented as mean ± SEM. Maximum response is expressed as a percentage of the response to a reference PAM.
Table 2: Effect of MDI-222 on Whole-Cell Currents in hGluA2 AMPA Receptors
| MDI-222 Concentration | Agonist | Effect | Potentiation of Charge Transfer (%) |
| 100 nM | 1 mM Glutamate | Potentiation | 121 ± 7 |
| 10 µM | 1 mM Glutamate | Potentiation | 702 ± 40 |
Data presented as mean ± SEM.
Table 3: In Vivo Efficacy and Safety of MDI-222 in Rats
| Model | Endpoint | Acute MED (p.o.) | Sub-chronic MED (p.o.) | Pro-convulsant Effect (MEST) |
| Novel Object Recognition | Reversal of delay-induced deficit | 0.3 mg/kg | 0.1 mg/kg | No significant effect up to 30 mg/kg |
| Scopolamine-induced deficit in Passive Avoidance | Improved performance | 10 mg/kg | Not Reported | Not Applicable |
| In Vivo Electrophysiology | Potentiation of dentate gyrus population spike | 10 mg/kg (i.v.) | Not Reported | Not Applicable |
MED: Minimum Effective Dose; MEST: Maximal Electroshock Threshold Test.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Ca2+ Flux Assay
This assay is used to determine the potency and efficacy of MDI-222 at different AMPA receptor subtypes.
Cell Lines: HEK293 cells stably expressing human GluA1, GluA2, GluA3, GluA4, or rat GluA2 AMPA receptor subunits.
Protocol:
-
Cell Plating: Plate the cells in 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: On the day of the experiment, wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of MDI-222 in assay buffer.
-
Assay Procedure: a. Wash the cells to remove excess dye. b. Add the MDI-222 dilutions to the wells and incubate for a specified pre-incubation time (e.g., 5-15 minutes). c. Add a fixed concentration of glutamate (e.g., EC20 concentration) to stimulate the AMPA receptors. d. Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) immediately before and after the addition of glutamate.
-
Data Analysis: The increase in fluorescence, corresponding to the influx of Ca2+, is used to determine the pEC50 and maximum potentiation values for MDI-222.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the direct effect of MDI-222 on the ion channel function of AMPA receptors.
Cells: HEK293 cells expressing the desired AMPA receptor subtype (e.g., hGluA2).
Protocol:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Recording Setup: Use a patch-clamp amplifier and a microscope to visualize the cells.
-
Pipette Solution (Internal): Typically contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.2-7.4 with CsOH.
-
External Solution: Typically contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording Procedure: a. Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane. b. Rupture the cell membrane to achieve the whole-cell configuration. c. Clamp the cell at a holding potential of -60 mV. d. Apply a brief pulse of glutamate (e.g., 1 mM for 2 seconds) to elicit an inward current. e. Perfuse MDI-222 at various concentrations and re-apply the glutamate pulse.
-
Data Analysis: Measure the potentiation of the glutamate-evoked current in the presence of MDI-222. The total charge transfer (area under the curve) is often used as a key metric.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of MDI-222 and the workflow of the key experiments.
Caption: Mechanism of Action of MDI-222 as an AMPA Receptor PAM.
Caption: Experimental Workflow for the In Vitro Ca2+ Flux Assay.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Conclusion
MDI-222 is a potent and selective positive allosteric modulator of AMPA receptors with a promising preclinical profile for the treatment of cognitive disorders. The data presented in this technical guide, including its in vitro potency at various AMPA receptor subtypes and its in vivo efficacy and safety, provide a solid foundation for further investigation. The detailed experimental protocols and workflow diagrams are intended to facilitate the replication and extension of these findings by the scientific community. The favorable therapeutic window of MDI-222 warrants its continued evaluation as a potential therapeutic agent.
Preclinical Pharmacology of MDI-222: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDI-222 is a novel, preclinical positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] As an AMPA receptor PAM, MDI-222 enhances the function of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. This mechanism of action has generated significant interest in its potential therapeutic application for cognitive and mood disorders. The challenge in developing AMPA receptor PAMs lies in achieving a sufficient cognitive-enhancing effect without inducing mechanism-related side effects such as convulsions.[1][2]
This technical guide provides a comprehensive overview of the preclinical pharmacology of MDI-222, summarizing key in vitro and in vivo data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the pharmacological profile of this compound. While the preclinical development of MDI-222 was halted for reasons unrelated to its mechanism of action, the data serves as a valuable case study for an AMPA receptor PAM with a promising safety profile.
Mechanism of Action
MDI-222 is classified as a Class II AMPA receptor PAM. It potentiates AMPA receptor function in the presence of glutamate. In vitro studies have demonstrated that MDI-222 enhances function at human (hGluA1-4) and rat (rGluA2) homomeric AMPA receptors, as well as potentiating hetero-oligomeric AMPA receptors in rat neurons.
Quantitative Pharmacology Data
The preclinical pharmacological data for MDI-222 is summarized in the tables below, presenting its in vitro potency and in vivo efficacy and safety.
In Vitro Potency at AMPA Receptors
MDI-222 demonstrated potentiation of glutamate-induced calcium flux in cell lines expressing various human and rat AMPA receptor subtypes.
| Receptor Subtype | Agonist | Parameter | Value |
| hGluA1 | Glutamate | pEC50 | ~4.5 |
| hGluA2 | Glutamate | pEC50 | 5.3 |
| hGluA3 | Glutamate | pEC50 | ~5.0 |
| hG_luA4 | Glutamate | pEC50 | ~5.4 |
| rGluA2 | Glutamate | pEC50 | 5.4 |
| hGluA2 | Glutamate | Max Response (%) | 30 ± 2 |
Table 1: In vitro potency of MDI-222 at homomeric AMPA receptors. Data from Ca2+ flux assays.
In whole-cell voltage-clamp electrophysiology studies on hGluA2 AMPA receptors, MDI-222 significantly potentiated glutamate-evoked charge transfer.
| MDI-222 Concentration | Potentiation of Glutamate-evoked Charge Transfer (%) |
| 100 nM | 121 ± 7 |
| 10 µM | 702 ± 40 |
Table 2: Potentiation of glutamate-evoked currents by MDI-222 in hGluA2 expressing cells.
In Vivo Efficacy and Safety
MDI-222 demonstrated cognitive-enhancing effects in rodent models and a favorable safety profile.
| Assay | Species | Administration | Endpoint | Minimum Effective Dose (MED) |
| Novel Object Recognition (Acute) | Rat | p.o. | Reversal of delay-induced deficit | 0.3 mg/kg |
| Novel Object Recognition (Sub-chronic) | Rat | p.o. | Reversal of delay-induced deficit | 0.1 mg/kg |
| Passive Avoidance (Scopolamine-induced deficit) | Rat | p.o. | Reversal of scopolamine-induced deficit | 10 mg/kg |
| In Vivo Electrophysiology | Rat | i.v. | Increased dentate gyrus population spike amplitude | 10 mg/kg |
| Maximal Electroshock Threshold Test (MEST) | Rat | p.o. | Seizure Threshold | No pro-convulsant activity up to 30 mg/kg |
Table 3: In vivo preclinical efficacy and safety data for MDI-222.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Ca2+ Flux Assay
-
Cell Lines: HEK293 cells stably expressing human GluA1, GluA2, GluA3, or GluA4, and CHO-K1 cells expressing rat GluA2.
-
Methodology: Cells were plated in 96-well plates and loaded with a calcium-sensitive dye. MDI-222 was added at various concentrations, followed by the addition of glutamate. The fluorescence intensity, corresponding to intracellular calcium levels, was measured using a Fluorescent Imaging Plate Reader (FLIPR).
-
Data Analysis: Concentration-response curves were generated to determine pEC50 values and maximal responses.
Whole-Cell Electrophysiology
-
Cell Preparation: hGluA2-expressing cells were plated on poly-D-lysine coated coverslips.
-
Recording: Whole-cell currents were recorded using the perforated patch-clamp technique. Inward currents were evoked by the application of 1 mM glutamate. MDI-222 was bath-applied at various concentrations.
-
Data Analysis: The potentiation of glutamate-evoked charge transfer (area under the curve) was quantified.
Novel Object Recognition (NOR) in Rats
-
Animals: Male Wistar rats.
-
Apparatus: An open-field arena. A variety of objects with different shapes, colors, and textures were used.
-
Procedure:
-
Habituation: Rats were habituated to the empty arena.
-
Training (T1): Rats were placed in the arena containing two identical objects and allowed to explore for a set period.
-
Inter-trial Interval (ITI): A delay was imposed where the rats were returned to their home cages.
-
Testing (T2): Rats were returned to the arena, which now contained one familiar object from T1 and one novel object. The time spent exploring each object was recorded.
-
-
Drug Administration: MDI-222 or vehicle was administered orally (p.o.) prior to the T1 session for acute studies, and daily for sub-chronic studies.
-
Data Analysis: The discrimination index (D2), calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time, was used to assess cognitive performance.
Passive Avoidance in Scopolamine-Impaired Rats
-
Animals: Male Wistar rats.
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber, the latter equipped with an electrified grid floor.
-
Procedure:
-
Training: Rats were placed in the light compartment. Upon entering the dark compartment, a mild foot shock was delivered.
-
Drug Administration: MDI-222 was administered p.o. prior to training. Scopolamine (1 mg/kg, i.p.) was administered post-training to induce a memory deficit.
-
Retention Test: 24 hours after training, rats were placed back in the light compartment, and the latency to enter the dark compartment was measured.
-
-
Data Analysis: An increase in the step-through latency during the retention test was indicative of improved memory.
In Vivo Electrophysiology in Anesthetized Rats
-
Animals: Anesthetized rats.
-
Procedure: The amplitude of the electrically-evoked dentate gyrus population spike was measured.
-
Drug Administration: MDI-222 was administered intravenously (i.v.).
-
Data Analysis: The change in the population spike amplitude from baseline was measured.
Maximal Electroshock Threshold Test (MEST)
-
Animals: Rats.
-
Procedure: A corneal application of electrical current was used to induce seizures. The current required to induce a tonic hindlimb extension in 50% of the animals (CC50) was determined.
-
Drug Administration: MDI-222 was administered p.o. prior to the test.
-
Data Analysis: A significant decrease in the CC50 would indicate a pro-convulsant effect. MDI-222 did not significantly lower the seizure threshold.
Conclusion
The preclinical data for MDI-222 demonstrate its activity as a positive allosteric modulator of AMPA receptors. It exhibited cognitive-enhancing properties in rodent models of memory and learning. Importantly, MDI-222 displayed a significantly improved safety profile compared to other molecules in its class, with a large therapeutic window between efficacious plasma concentrations and those associated with convulsive side effects. While its clinical development was discontinued (B1498344) due to non-mechanism-related issues, the pharmacological profile of MDI-222 provides a valuable benchmark for the development of future AMPA receptor PAMs with an optimized efficacy and safety profile.
References
In Vitro Characterization of MDI-222: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MDI-222, a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor. MDI-222 has been identified as a potent and selective modulator with a promising safety profile, making it a compound of interest for potential therapeutic applications in cognitive and mood disorders. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Core Findings at a Glance
MDI-222 enhances the function of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system.[1] It acts as a PAM, meaning it binds to an allosteric site on the receptor to potentiate the effects of the endogenous ligand, glutamate (B1630785).[2][3][4] Preclinical studies have demonstrated that MDI-222 enhances cognitive performance in animal models and possesses a significantly improved safety profile compared to other molecules in its class.[2][3][4] Notably, its development was halted for reasons unrelated to its mechanism of action.[2][3]
Quantitative In Vitro Pharmacology
The in vitro activity of MDI-222 was assessed across various AMPA receptor subtypes and in different assay formats. The following tables summarize the key quantitative findings from these studies.
Table 1: Potentiation of Human and Rat AMPA Receptor Subtypes by MDI-222
| Receptor Subtype | Assay Type | Parameter | Value |
| hGluA1 | Ca2+ Flux | pEC50 | ~5.8 |
| hGluA2 | Ca2+ Flux | pEC50 | ~5.9 |
| hGluA3 | Ca2+ Flux | pEC50 | ~5.7 |
| hGluA4 | Ca2+ Flux | pEC50 | ~5.8 |
| rGluA2 | Ca2+ Flux | pEC50 | ~5.9 |
| hGluA2 | Whole-Cell Electrophysiology | % Potentiation of Glutamate-evoked charge transfer (100 nM MDI-222) | 121 ± 7% |
| hGluA2 | Whole-Cell Electrophysiology | % Potentiation of Glutamate-evoked charge transfer (10 µM MDI-222) | 702 ± 40% |
Data synthesized from a primary pharmacological characterization study.[2]
Table 2: Selectivity Profile of MDI-222
| Target | Assay Type | Concentration of MDI-222 | Outcome |
| Panel of 79 Receptors, Ion Channels, and Transporters | Radioligand Binding | 10 µM | No significant binding |
| NMDA Receptors (GluN1A/GluN2B) | Ca2+ Flux / Electrophysiology | Not specified | No effect on glutamate-induced currents |
| Kainate Receptors (GluK1, GluK2) | Ca2+ Flux / Electrophysiology | Not specified | No effect on glutamate-induced currents |
This demonstrates the high selectivity of MDI-222 for the AMPA receptor.[2]
Experimental Methodologies
The characterization of MDI-222 involved a series of robust in vitro assays to determine its potency, efficacy, and selectivity. The detailed protocols for the key experiments are outlined below.
Calcium (Ca2+) Flux Assay for AMPA Receptor Potentiation
This assay is used to measure the potentiation of glutamate-induced calcium influx in cells stably expressing specific AMPA receptor subtypes.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human (hGluA1, hGluA2, hGluA3, hGluA4) or rat (rGluA2) AMPA receptor subunits are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C.
-
Compound Addition: MDI-222 is added to the wells at various concentrations and incubated.
-
Glutamate Stimulation: A fixed concentration of glutamate is added to the wells to stimulate the AMPA receptors.
-
Signal Detection: The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The potentiation by MDI-222 is calculated as the percentage increase in the glutamate-evoked signal in the presence of the compound compared to the signal with glutamate alone. Concentration-response curves are generated to determine the pEC50 values.
Whole-Cell Voltage-Clamp Electrophysiology
This technique provides a more direct measure of the effect of MDI-222 on AMPA receptor-mediated ion channel currents.
Protocol:
-
Cell Preparation: HEK293 cells expressing the hGluA2 AMPA receptor are prepared for electrophysiological recording.
-
Patching: A glass micropipette is used to form a high-resistance seal with the cell membrane (giga-seal) to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.
-
Glutamate Application: A brief pulse of glutamate (1 mM) is applied to the cell to evoke an inward current mediated by the AMPA receptors.
-
MDI-222 Application: MDI-222 is pre-applied to the cell for a set duration before co-application with glutamate.
-
Current Measurement: The potentiation of the glutamate-evoked current by MDI-222 is recorded. The total charge transfer (the area under the curve of the current trace) is measured to quantify the effect.
-
Data Analysis: The percentage increase in charge transfer in the presence of MDI-222 compared to glutamate alone is calculated.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts and processes described, the following diagrams have been generated.
Caption: MDI-222 Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
MDI-222: A Technical Guide to its Modulation of Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MDI-222, a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor. MDI-222 has demonstrated potential for enhancing cognitive function while maintaining a favorable safety profile by selectively modulating synaptic transmission. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action: Potentiation of AMPA Receptor Function
MDI-222 acts as a Class II AMPA receptor PAM, enhancing glutamatergic synaptic transmission.[1] Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its interaction with AMPA receptors is fundamental for fast synaptic transmission and synaptic plasticity.[2] MDI-222 potentiates the function of AMPA receptors, which are ionotropic receptors that, upon binding with glutamate, open a channel to allow the influx of cations such as Na+ and Ca2+ into the postsynaptic neuron. This influx leads to depolarization of the neuronal membrane, increasing the likelihood of an action potential.
MDI-222's allosteric modulation means it does not bind to the glutamate binding site itself but to a different site on the receptor complex. This binding event increases the probability of the channel opening in the presence of glutamate and/or prolongs the time the channel remains open, thereby amplifying the postsynaptic response to presynaptically released glutamate.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of MDI-222.
Table 1: In Vitro Potentiation of AMPA Receptors
| Receptor Subtype | Metric | Value |
| hGluA2 | Glutamate-evoked charge transfer potentiation (100 nM MDI-222) | 121 ± 7%[1] |
| hGluA2 | Glutamate-evoked charge transfer potentiation (10 µM MDI-222) | 702 ± 40%[1] |
| hGluA1, hGluA3, hGluA4 | Potentiation of Glutamate-induced Ca2+ flux | Comparable to hGluA2[1] |
| rGluA2 | Potentiation of Glutamate-induced Ca2+ flux | No marked difference from human GluA2 |
Table 2: In Vivo Effects on Synaptic Transmission and Cognition
| Model | Parameter | Dose | Result |
| Anesthetized Rat | Electrically-evoked dentate gyrus population spike | 10 mg/kg (i.v.) | 139% of baseline |
| Novel Object Recognition (Rat) | Minimum Effective Dose (Acute) | 0.3 mg/kg (p.o.) | Reversal of delay-induced deficit |
| Novel Object Recognition (Rat) | Minimum Effective Dose (Sub-chronic) | 0.1 mg/kg (p.o.) | Reversal of delay-induced deficit |
| Scopolamine-induced Passive Avoidance (Rat) | Minimum Effective Dose | 10 mg/kg (p.o.) | Significant reversal of scopolamine-induced deficit |
Table 3: Safety Profile
| Test | Maximum Dose Tested | Outcome |
| Maximal Electroshock Threshold Test (MEST) | 30 mg/kg (p.o.) | Not pro-convulsant |
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp
-
Objective: To quantify the potentiation of human AMPA receptor subtype GluA2 (hGluA2) by MDI-222.
-
Cell Line: HEK293 cells stably expressing hGluA2.
-
Method: Whole-cell voltage-clamp electrophysiology was used to measure inward currents evoked by 1 mM glutamate. MDI-222 was co-applied with glutamate.
-
Data Analysis: The potentiation of the glutamate-evoked charge transfer (area under the curve) was calculated in the presence of MDI-222 compared to glutamate alone. A paired t-test was used for statistical analysis.
In Vivo Electrophysiology: Dentate Gyrus Population Spike
-
Objective: To assess the effect of MDI-222 on AMPA receptor-mediated synaptic transmission in the living brain.
-
Animal Model: Anesthetized rats.
-
Method: The amplitude of the electrically-evoked population spike in the dentate gyrus was measured. MDI-222 was administered intravenously.
-
Data Analysis: The change in population spike amplitude from baseline was compared between vehicle- and MDI-222-treated animals.
Behavioral Assays: Novel Object Recognition (NOR)
-
Objective: To evaluate the pro-cognitive effects of MDI-222.
-
Animal Model: Rats.
-
Method:
-
Acclimation: Rats were habituated to the testing arena.
-
Training (T1): Rats were allowed to explore two identical objects.
-
Testing (T2): After a delay, one of the familiar objects was replaced with a novel object. The time spent exploring the novel versus the familiar object was recorded.
-
-
Dosing:
-
Acute: MDI-222 or vehicle was administered 30 minutes prior to both T1 and T2.
-
Sub-chronic: MDI-222 or vehicle was administered once daily for 7 days, and then 30 minutes prior to T1 and T2 on days 8 and 9.
-
-
Data Analysis: A discrimination index was calculated based on the relative time spent exploring the novel object.
Conclusion
MDI-222 is a potent AMPA receptor positive allosteric modulator that enhances synaptic transmission at glutamatergic synapses. Preclinical data robustly support its ability to potentiate AMPA receptor function across various subtypes and enhance cognitive performance in rodent models. Notably, these pro-cognitive effects are observed at doses that do not elicit pro-convulsant activity, suggesting a wide therapeutic window. Although the clinical development of MDI-222 was halted for reasons unrelated to its mechanism of action, the compound serves as a significant exemplar of an AMPA PAM with a promising preclinical profile for the potential treatment of cognitive and mood disorders. Further research into compounds with similar mechanisms may yield valuable therapeutic agents.
References
MDI-222: A Review of A Non-Publicly Documented Compound
Notice to the Reader: As of the latest search, there is no publicly available scientific literature, patent, or regulatory documentation that identifies or describes a chemical entity designated as "MDI-222." The information that would typically form the basis of a technical guide—such as chemical structure, physicochemical properties, and biological activity—is not present in the public domain.
The designation "MDI-222" may refer to:
-
An internal, proprietary compound code used within a private research and development setting (e.g., a pharmaceutical company or academic laboratory). Such internal identifiers are used to track compounds before they are publicly disclosed in patents or publications.
-
A novel compound that has not yet been disclosed to the public. The process of drug discovery and development is often conducted under strict confidentiality until intellectual property is secured.
-
An erroneous or alternative naming convention not recognized in standard chemical databases such as PubChem, Chemical Abstracts Service (CAS), or others.
Without access to proprietary databases or direct information from the entity that has synthesized or is studying "MDI-222," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and widely accepted nomenclature, such as the International Union of Pure and Applied Chemistry (IUPAC) name, CAS Registry Number, or common/trivial names found in published literature.
If "MDI-222" is a compound of interest from a specific organization, it is recommended to consult internal documentation or contact the relevant research group for detailed information.
MDI-222: A Technical Whitepaper on a Novel AMPA Receptor Positive Allosteric Modulator for Cognitive Enhancement
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of MDI-222, a novel, preclinical positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor. MDI-222 has demonstrated significant potential as a cognitive enhancer in preclinical models, coupled with a notably improved safety profile compared to earlier compounds in its class. This whitepaper synthesizes the available data on MDI-222, detailing its mechanism of action, summarizing key quantitative preclinical findings, outlining experimental methodologies, and visualizing its role in relevant signaling pathways. Although the development of MDI-222 was halted for reasons unrelated to its mechanism of action, the data presented herein offer valuable insights into the therapeutic potential of AMPA receptor modulation for cognitive disorders.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
MDI-222 functions as a positive allosteric modulator of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.[1][2] Unlike direct agonists, MDI-222 does not activate AMPA receptors on its own. Instead, it binds to a distinct allosteric site on the receptor complex, enhancing the receptor's response to the endogenous ligand, glutamate. This potentiation of AMPA receptor function is the primary mechanism through which MDI-222 exerts its cognitive-enhancing effects. The development of MDI-222 was aimed at achieving a sufficient increase in AMPA receptor function to enhance cognition without inducing the proconvulsant or convulsant side effects associated with earlier AMPA receptor PAMs.[1][2]
Signaling Pathway of MDI-222 at the Glutamatergic Synapse
Caption: MDI-222 allosterically modulates AMPA receptors to enhance glutamatergic neurotransmission.
Quantitative Data Summary
The preclinical efficacy and safety of MDI-222 have been quantitatively assessed through a series of in vitro and in vivo studies. The following tables summarize these key findings.
Table 1: In Vitro Potentiation of Human and Rat AMPA Receptors by MDI-222
| Receptor Subtype | Assay Type | Parameter | Value |
| hGluA1 | Ca²+ Flux | pEC₅₀ | ~4.5 |
| hGluA2 | Ca²+ Flux | pEC₅₀ | 5.3 (EC₅₀ = 5.0 µM) |
| hGluA3 | Ca²+ Flux | pEC₅₀ | ~5.4 |
| hGluA4 | Ca²+ Flux | pEC₅₀ | ~5.0 |
| rGluA2 | Ca²+ Flux | pEC₅₀ | ~5.3 |
| hGluA2 | Whole-cell Electrophysiology | % Potentiation of Glutamate-evoked Charge Transfer (at 100 nM) | 121 ± 7% |
| hGluA2 | Whole-cell Electrophysiology | % Potentiation of Glutamate-evoked Charge Transfer (at 10 µM) | 702 ± 40% |
| Data sourced from Ward et al., 2020.[1] |
Table 2: In Vivo Cognitive Enhancement Efficacy of MDI-222 in Rats
| Behavioral Assay | Dosing Regimen | Minimum Effective Dose (MED) |
| Novel Object Recognition (NOR) | Acute | 0.3 mg/kg (p.o.) |
| Novel Object Recognition (NOR) | Sub-chronic (7 days) | 0.1 mg/kg (p.o.) |
| Passive Avoidance (Scopolamine-induced deficit) | Acute | 10 mg/kg (p.o.) |
| Data sourced from Ward et al., 2020. |
Table 3: In Vivo Safety and Tolerability of MDI-222 in Rats
| Assay | Parameter | MDI-222 Dose | Result |
| Maximal Electroshock Seizure Threshold (MEST) | Seizure Threshold | Up to 30 mg/kg (p.o.) | No significant lowering |
| In Vivo Electrophysiology | Dentate Gyrus Population Spike Amplitude | 10 mg/kg (i.v.) | Significant enhancement |
| Data sourced from Ward et al., 2020. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate MDI-222.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol was utilized to assess the potentiation of glutamate-induced currents by MDI-222 in cells expressing human GluA2 receptors.
-
Cell Culture: hGluA2 cells were plated onto poly-D-lysine coated microscope slide coverslips at a density of 50,000-75,000 cells/mL and used for recordings 1-2 days later.
-
Recording: Whole-cell currents were recorded using the perforated patch-clamp technique with an EPC9 or EPC10 patch-clamp system.
-
Procedure: Inward currents were evoked by 1 mM glutamate. The potentiation of these currents by MDI-222 was measured at concentrations of 100 nM and 10 µM. The primary endpoint was the potentiation of glutamate-evoked charge transfer (area under the curve).
-
Statistical Analysis: A paired t-test was used to determine the significance of the potentiation.
In Vivo Behavioral Assay: Novel Object Recognition (NOR)
The NOR test was employed to evaluate the impact of MDI-222 on recognition memory in rats.
-
Subjects: Male rats were used (n=12 per group).
-
Drug Administration: MDI-222 was administered by oral gavage (p.o.) in a 1% methylcellulose (B11928114) vehicle 30 minutes prior to both the familiarization (T1) and testing (T2) sessions.
-
Acute Dosing: Single doses of 0.1, 0.3, 1, and 3 mg/kg were administered.
-
Sub-chronic Dosing: Doses of 0.03, 0.1, 0.3, and 1 mg/kg were administered once daily for 7 days, with the final dose given 30 minutes before T1 on day 8 and T2 on day 9.
-
Procedure: The time spent exploring a novel object versus a familiar object was recorded by an observer blinded to the treatment groups.
In Vivo Behavioral Assay: Passive Avoidance
This assay was used to assess the ability of MDI-222 to reverse a scopolamine-induced deficit in fear-motivated learning.
-
Subjects: Male Wistar rats were used (n=6 per group).
-
Drug Administration: MDI-222 was administered at doses of 3, 10, and 30 mg/kg (p.o.) in 25% labrasol 30 minutes prior to the training session. Scopolamine (1 mg/kg, i.p.) was administered 6 hours post-training to induce a memory deficit.
-
Procedure: The latency for the rats to move from a safe to an aversive chamber was recorded during the testing session, which occurred 24 hours after training.
In Vivo Safety Assay: Maximal Electroshock Seizure Threshold (MEST) Test
The MEST test was conducted to determine if MDI-222 had proconvulsant properties.
-
Procedure: A corneal application of electrical current was used to induce seizures in rats. The current required to induce a seizure (CC₅₀) was determined.
-
Drug Administration: MDI-222 was administered orally in a 1% methylcellulose vehicle 30 minutes prior to testing, at doses up to 30 mg/kg.
-
Positive Control: Picrotoxin (2 mg/kg, i.p.) was used as a positive control to validate the assay's sensitivity to proconvulsant agents.
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of MDI-222
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
MDI-222: A Technical Whitepaper on a Novel AMPA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and preclinical development of MDI-222, a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor. MDI-222 was developed to enhance cognitive function with an improved safety profile over earlier compounds in its class. Although its development was halted for reasons unrelated to its mechanism of action, the data gathered serves as a valuable case study in the development of AMPA receptor PAMs with a desirable therapeutic window.[1][2]
Executive Summary
MDI-222 is a potent and selective AMPA receptor PAM that demonstrated pro-cognitive effects in rodent models.[1][2] It was shown to enhance AMPA receptor function in both recombinant and native systems.[1] A key feature of MDI-222 is its significantly improved safety profile, particularly its lack of pro-convulsant activity at doses well above those required for cognitive enhancement, addressing a major challenge for this class of molecules.[1][2] The preclinical data for MDI-222 illustrates the feasibility of separating the desired cognitive-enhancing effects of AMPA receptor modulation from the adverse effect of seizures.
Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
MDI-222 functions as a Class II AMPA receptor PAM. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the receptor's response to the endogenous ligand, glutamate (B1630785). This modulation is achieved by binding to an allosteric site on the receptor complex, which stabilizes the open-channel conformation and/or reduces the rate of desensitization. The result is an amplification of the glutamate-mediated excitatory postsynaptic currents, which is believed to be the basis for its cognitive-enhancing effects.
Quantitative In Vitro Pharmacology
MDI-222 demonstrated potentiation of various human and rat AMPA receptor subtypes. The following tables summarize the key quantitative data from in vitro assays.
Potentiation of Glutamate-Induced Ca2+ Flux in Homomeric AMPAR Subtypes
The potency of MDI-222 was assessed by measuring the potentiation of glutamate-induced calcium influx in cell lines stably expressing different homomeric AMPA receptor subtypes.
| AMPAR Subtype | pEC50 (n) | Max. % Response (n)a |
| hGluA1i | 4.6, 4.7 (2) | 30 ± 2 (4) |
| hGluA2i | 5.3 ± 0.1 (9) | 123 ± 7 (9) |
| hGluA3i | 4.5 ± 0.1 (3) | 53 ± 3 (3) |
| hGluA4i | 5.1 ± 0.1 (4) | 76 ± 1 (4) |
| rGluA2i | 5.4 ± 0.1 (4) | 76 ± 8 (4) |
Potentiation of Whole-Cell Glutamate-Induced Currents in hGluA2 AMPARs
The functional effect of MDI-222 was further confirmed using whole-cell voltage-clamp electrophysiology to measure the potentiation of inward currents evoked by glutamate in cells expressing hGluA2 AMPARs.
| MDI-222 Concentration | Potentiation of Glutamate-Evoked Charge Transfer (%) |
| 100 nM | 121 ± 7 |
| 10 µM | 702 ± 40 |
In Vivo Efficacy and Safety
MDI-222 was evaluated in rodent models to assess its cognitive-enhancing effects and its safety profile, particularly its liability to induce seizures.
Cognitive Enhancement in Rodent Models
MDI-222 demonstrated efficacy in reversing cognitive deficits in two standard behavioral paradigms.[1][2]
| Assay | Model | Administration | Minimum Effective Dose (MED) |
| Novel Object Recognition (NOR) | Delay-induced deficit in rats | Acute (p.o.) | 0.3 mg/kg |
| Novel Object Recognition (NOR) | Delay-induced deficit in rats | Sub-chronic (p.o.) | 0.1 mg/kg |
| Passive Avoidance | Scopolamine-impaired rats | Acute (p.o.) | 10 mg/kg |
Pro-Convulsant/Convulsant Liability
A key objective was to develop a PAM with a wide therapeutic window. MDI-222 was tested for its potential to lower the seizure threshold in the maximal electroshock seizure threshold (MEST) test.[1]
| Assay | Species | Maximum Dose Tested (p.o.) | Outcome |
| MEST | Rat | 30 mg/kg | Did not significantly lower seizure threshold |
This resulted in a therapeutic window of ≥1000-fold between plasma concentrations that enhanced cognitive performance and those associated with mechanism-related side effects.[1][2]
Discovery and Development Workflow
The preclinical evaluation of MDI-222 followed a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Ca2+ Flux Assay
-
Cell Lines : Cell lines stably expressing human (hGluA1-4) or rat (rGluA2) homomeric AMPA receptors.
-
Protocol :
-
Cells are plated in 96-well plates.
-
Cells are loaded with the calcium indicator dye Fluo-4.
-
Plates are washed to remove unloaded dye.
-
Assay buffer is added to each well.
-
MDI-222 is added in a serial dilution followed by the addition of glutamate (final concentration = 100 µM).
-
Fluorescence intensity is measured using a Fluorescent Imaging Plate Reader (FLIPR).
-
The reference compound LY404187 is included on each plate as a positive control.
-
Whole-Cell Electrophysiology
-
Cell Preparation : hGluA2-expressing cells are plated onto poly-D-lysine coated coverslips 1-2 days prior to recording.
-
Recording :
-
Whole-cell currents are recorded using the perforated patch-clamp technique.
-
Inward currents are evoked by the application of 1 mM glutamate.
-
The potentiation of the glutamate-evoked charge transfer (area under the curve) by MDI-222 is measured.
-
Novel Object Recognition (NOR) in Rats
This protocol assesses a rodent's ability to recognize a novel object in a familiar environment.
-
Animals : Male Hooded Lister rats.
-
Procedure :
-
Habituation : Rats are habituated to the testing arena.
-
Dosing : Rats (n=12/group) receive MDI-222 or vehicle (1% methylcellulose) by oral gavage (p.o.). For acute studies, dosing occurs 30 minutes prior to both T1 and T2 sessions. For sub-chronic studies, dosing occurs daily for 7 days, and then 30 minutes prior to T1 and T2 on days 8 and 9.
-
Training (T1) : Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Testing (T2) : After a delay, the rat is returned to the arena where one of the original objects has been replaced with a novel object. The time spent exploring each object is recorded.
-
-
Endpoint : The primary endpoint is the discrimination index (D2), which is a measure of the preference for the novel object over the familiar one.
Maximal Electroshock Seizure Threshold (MEST) Test in Rats
This test is used to determine if a compound has pro-convulsant properties by measuring its effect on the current required to induce a seizure.
-
Animals : Male Sprague-Dawley rats.
-
Procedure :
-
Dosing : MDI-222 (up to 30 mg/kg) or vehicle is administered orally 30 minutes prior to testing. A positive control (e.g., picrotoxin) is used to validate the assay.
-
Stimulation : An electrical current is applied via corneal electrodes.
-
Observation : The current required to induce tonic and full tonic-clonic seizures (CC50) is determined.
-
-
Endpoint : A significant reduction in the CC50 compared to the vehicle-treated group indicates a pro-convulsant effect. MDI-222 did not significantly lower this threshold.
Conclusion
MDI-222 represents a significant step in the development of safer AMPA receptor PAMs for cognitive disorders. The preclinical data robustly demonstrates that MDI-222 enhances AMPA receptor function, improves cognitive performance in rats, and possesses a wide therapeutic window, being devoid of pro-convulsant activity at therapeutic doses.[1][2] While non-mechanism-related issues halted its progression, the discovery and development of MDI-222 provide a valuable blueprint and proof-of-concept for designing future cognitive enhancers with an improved safety profile.[2]
References
MDI-222: A Technical Guide to its Selectivity for AMPA Receptor Subunits
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of MDI-222, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of MDI-222's interaction with various AMPA receptor subunits.
Executive Summary
MDI-222 has been characterized as an AMPA receptor PAM, demonstrating a capacity to enhance cognitive function in preclinical models. In vitro studies have shown that MDI-222 potentiates AMPA receptor function across multiple homomeric subtypes. Notably, the compound exhibits comparable effects at all four human homomeric AMPA receptor subunits (hGluA1, hGluA2, hGluA3, and hGluA4), indicating a lack of significant subunit selectivity.[1] This guide synthesizes the available quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the underlying scientific workflows.
Quantitative Analysis of Subunit Selectivity
The functional potency of MDI-222 was evaluated on various human and rat homomeric AMPA receptor subunits using a Ca2+ flux assay. The results, summarized below, indicate that MDI-222 has comparable effects across all tested human AMPA receptor subtypes.[1]
| AMPA Receptor Subtype | pEC50 (n) | Max. % Response (n) |
| hGluA1i | 4.6, 4.7 (2) | 30 ± 2 (4) |
| hGluA2i | 5.3 ± 0.1 (9) | 123 ± 7 (9) |
| hGluA3i | 4.5 ± 0.1 (3) | 53 ± 3 (3) |
| hGluA4i | 5.1 ± 0.1 (4) | 76 ± 1 (4) |
| rGluA2i | 5.4 ± 0.1 (4) | 76 ± 8 (4) |
Note: The maximum response is defined in relation to the positive control LY404187. For hGluA1i, while a consistent max response was observed, reliable pEC50 values could only be calculated in 2 out of 4 assays.[1]
Experimental Protocols
The characterization of MDI-222's activity on AMPA receptor subunits was primarily conducted through two key in vitro assays: a Ca2+ flux assay and whole-cell patch-clamp electrophysiology.
Ca2+ Flux Assay for AMPA Receptor PAMs
This assay is designed to measure the potentiation of glutamate-induced calcium influx in cell lines stably expressing specific AMPA receptor subunits.
Objective: To determine the potency (pEC50) and maximal response of MDI-222 on different homomeric AMPA receptor subtypes.
Methodology:
-
Cell Culture and Seeding:
-
HEK293 cells stably expressing individual human (hGluA1, hGluA2, hGluA3, hGluA4) or rat (rGluA2) AMPA receptor subunits are cultured under standard conditions.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological salt solution at 37°C for 1 hour.
-
-
Compound Application and Signal Detection:
-
The dye solution is removed, and cells are washed with a physiological salt solution.
-
A baseline fluorescence reading is taken using a Fluorometric Imaging Plate Reader (FLIPR).
-
MDI-222 is added at various concentrations, followed by a fixed concentration of glutamate (B1630785) (e.g., 100 µM).
-
Fluorescence changes, indicative of intracellular Ca2+ levels, are monitored in real-time.
-
-
Data Analysis:
-
The increase in fluorescence in the presence of MDI-222 and glutamate, compared to glutamate alone, is calculated.
-
Concentration-response curves are generated to determine pEC50 and maximal potentiation values.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of the effect of MDI-222 on the electrical currents mediated by AMPA receptors.
Objective: To confirm the positive allosteric modulation of MDI-222 by measuring the potentiation of glutamate-evoked currents.
Methodology:
-
Cell Preparation:
-
HEK293 cells expressing a specific AMPA receptor subunit (e.g., hGluA2) are plated on glass coverslips.
-
For experiments on native receptors, primary neuronal cultures (e.g., rat hippocampal neurons) are prepared.
-
-
Recording Setup:
-
A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external physiological solution.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the membrane of a single cell.
-
The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential (voltage-clamp) and measurement of transmembrane currents.
-
-
Data Acquisition:
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Glutamate (e.g., 1 mM) is applied for a short duration (e.g., 2 seconds) to evoke an inward current.
-
After a stable baseline response to glutamate is established, MDI-222 is co-applied with glutamate.
-
The resulting potentiation of the glutamate-evoked current is recorded.
-
-
Data Analysis:
-
The potentiation of the current is quantified by measuring the increase in the peak amplitude and/or the total charge transfer (the area under the curve of the current trace).
-
Signaling and Mechanism of Action
MDI-222 acts as a positive allosteric modulator of AMPA receptors. This means it does not activate the receptor directly but enhances the effect of the natural ligand, glutamate. By binding to an allosteric site on the receptor, MDI-222 is thought to stabilize the open conformation of the ion channel, thereby increasing the flow of cations (primarily Na+ and Ca2+) into the neuron in response to glutamate binding. This leads to a larger and/or longer-lasting excitatory postsynaptic potential.
Selectivity Profile
In addition to its activity at AMPA receptors, MDI-222 was tested for off-target effects. At a concentration of 10 µM, it showed no significant binding to a panel of 79 other receptors, ion channels, and transporters.[1] Furthermore, MDI-222 had no effect on glutamate-induced currents in cell lines expressing NMDA (GluN1A/GluN2B) or kainate (GluK1, GluK2) receptors, confirming its selectivity for the AMPA receptor subtype.[1]
Conclusion
The data presented in this guide demonstrate that MDI-222 is a selective positive allosteric modulator of AMPA receptors. A key characteristic of this compound is its comparable potentiation of all four human homomeric AMPA receptor subunits, suggesting a lack of significant subunit selectivity. This profile, combined with its in vivo efficacy in cognitive models, underscores the potential of MDI-222 as a tool for studying the therapeutic implications of broad-spectrum AMPA receptor modulation. Further research into the specific binding site and the structural determinants of its interaction with the AMPA receptor will be crucial for the development of future modulators with potentially more refined selectivity profiles.
References
Methodological & Application
Application Notes and Protocols for MDI-222 in Novel Object Recognition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDI-222 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As an AMPA receptor PAM, MDI-222 enhances cognitive performance and has demonstrated efficacy in preclinical models of learning and memory, including the novel object recognition (NOR) task.[1][2][3] These application notes provide detailed protocols for utilizing MDI-222 in NOR studies to assess its potential as a cognitive enhancer.
Mechanism of Action: AMPA Receptor Modulation
MDI-222 positively modulates AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[4][5] By binding to an allosteric site on the receptor, MDI-222 enhances the response to the endogenous ligand, glutamate. This potentiation of AMPA receptor function is believed to underlie the enhancement of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[6][7][8][9][10] The activation of AMPA receptors leads to the influx of sodium and calcium ions, triggering downstream signaling cascades involving kinases like CaMKII and MAPK, ultimately leading to changes in gene expression and protein synthesis that support memory consolidation.[11][12]
Caption: MDI-222 Signaling Pathway.
Quantitative Data Summary
The following table summarizes the key findings from preclinical studies of MDI-222 in the novel object recognition task in rats.
| Administration | Dose (mg/kg, p.o.) | Key Findings | Reference |
| Acute | 0.1 | No significant effect on D2 index. | [3] |
| 0.3 | Significant increase in D2 index (Minimal Effective Dose). | [1][2][3] | |
| 1 | Significant increase in D2 index. | [3] | |
| 3 | No significant effect on D2 index in one experiment, significant increase in another. | [3] | |
| Sub-chronic (7 days) | 0.03 | No significant effect. | [3] |
| 0.1 | Significant increase in D2 index (Minimal Effective Dose). | [1][2][3] | |
| 0.3 | Significant increase in D2 index. | [3] | |
| 1 | Significant increase in D2 index. | [3] |
Experimental Protocols
This section provides a detailed protocol for conducting a novel object recognition study with MDI-222 in rodents.
Materials and Apparatus
-
Test Compound: MDI-222
-
Vehicle: 1% methylcellulose (B11928114) in sterile water.
-
Animals: Adult male Lister Hooded or Sprague-Dawley rats (250-350g).
-
Apparatus: A square open-field arena (e.g., 60 cm x 60 cm x 30 cm) made of a non-porous material (e.g., PVC or Plexiglas) to facilitate easy cleaning. The arena should be placed in a sound-attenuated room with consistent, diffuse low-level lighting.
-
Objects: A variety of objects that are of similar size but differ in shape, color, and texture. Objects should be heavy enough that the animals cannot easily displace them and should be made of non-porous material for easy cleaning (e.g., glass, metal, or hard plastic). Multiple identical copies of each object are required.
-
Recording Equipment: A video camera mounted above the arena to record the sessions for later scoring.
Experimental Workflow
Caption: Novel Object Recognition Workflow.
Detailed Methodology
a. Habituation (2-3 days)
-
Handle the animals for 5-10 minutes each day for several days leading up to the experiment to acclimate them to the experimenter.
-
On each habituation day, place each animal individually into the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress and exploratory behavior during the testing phases.
-
Clean the arena thoroughly with 70% ethanol (B145695) or a similar cleaning agent between each animal to eliminate olfactory cues.
b. Dosing
-
Acute Administration: Administer MDI-222 or vehicle via oral gavage (p.o.) 30 minutes prior to the Training Session (T1).[3]
-
Sub-chronic Administration: Administer MDI-222 or vehicle (p.o.) once daily for 7 consecutive days. On day 8, administer the final dose 30 minutes prior to T1.[3]
c. Training Session (T1)
-
Place two identical objects in opposite, counterbalanced corners of the arena.
-
Gently place the animal into the center of the arena, facing away from the objects.
-
Allow the animal to explore the arena and objects for a set period (e.g., 3-5 minutes).
-
Record the session for later analysis. The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in contact with or directed towards the object at a distance of ≤ 2 cm. Sitting on the object is not considered exploration.
-
At the end of the session, return the animal to its home cage.
-
Thoroughly clean the arena and objects.
d. Retention Interval
-
A retention interval, the time between the training and test sessions, is implemented. This can range from a short-term memory assessment (e.g., 1 hour) to a long-term memory assessment (e.g., 24 hours).
e. Test Session (T2)
-
In the same arena, replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the center of the arena.
-
Allow the animal to explore for a set period (e.g., 3-5 minutes) and record the session.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Return the animal to its home cage and clean the apparatus and objects.
Data Analysis
The primary measure of recognition memory is the Discrimination Index (D2) . This index quantifies the animal's preference for the novel object over the familiar one.
Calculation of the Discrimination Index (D2):
The D2 index is calculated using the following formula:[13][14][15][16]
D2 = (Tn - Tf) / (Tn + Tf)
Where:
-
Tn = Time spent exploring the novel object
-
Tf = Time spent exploring the familiar object
A positive D2 score indicates a preference for the novel object, suggesting that the animal remembers the familiar object. A score of zero or a negative score indicates no preference or an aversion to the novel object, respectively, suggesting a memory deficit.
Statistical Analysis:
-
Compare the D2 index between the MDI-222 treated groups and the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test).
-
A one-sample t-test can also be used to determine if the D2 index for each group is significantly different from zero (chance performance).
Conclusion
MDI-222 has shown promise as a cognitive enhancer in the novel object recognition task. The protocols outlined in these application notes provide a comprehensive framework for researchers to further investigate the efficacy and mechanism of action of MDI-222 and similar compounds in preclinical models of learning and memory. Careful adherence to these standardized procedures will ensure the generation of robust and reproducible data.
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 8. AMPAR trafficking in synapse maturation and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPA receptor trafficking and long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPA Receptor Trafficking for Postsynaptic Potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for MDI-222 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDI-222 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor.[1][2][3] As an AMPA receptor PAM, MDI-222 enhances cognitive performance and has demonstrated a significantly improved preclinical safety profile compared to other molecules in its class.[2][4] These application notes provide detailed protocols for the administration of MDI-222 in rodent models based on preclinical studies, designed to guide researchers in pharmacology, neurosciences, and drug development.
Mechanism of Action
MDI-222 acts as a Class II AMPAR PAM. It potentiates AMPA receptor function in the presence of glutamate, thereby enhancing synaptic transmission. This modulation of the glutamatergic system is the basis for its effects on cognitive enhancement. The development of MDI-222 aimed to achieve a therapeutic window that separates the cognitive-enhancing effects from the potential pro-convulsant side effects associated with AMPA receptor over-activation.
Signaling Pathway
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MDI-222 in In Vivo Cognitive Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical in vivo use of MDI-222, a novel α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor positive allosteric modulator (PAM), for cognitive enhancement studies. The following sections detail the mechanism of action, dosage information from key preclinical studies, and detailed protocols for validated cognitive assays.
Mechanism of Action
MDI-222 acts as a positive allosteric modulator of AMPA receptors.[1][2][3][4] Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the receptor's response to the endogenous ligand, glutamate. This modulation leads to an increase in AMPA receptor-mediated synaptic transmission.[1] The potentiation of glutamatergic signaling in key brain regions associated with learning and memory forms the basis of MDI-222's pro-cognitive effects.
Quantitative Data Summary
The following tables summarize the effective dosages of MDI-222 in preclinical in vivo cognitive assays as reported in the literature.
Table 1: MDI-222 Dosage in Novel Object Recognition (NOR) Assay in Rats
| Administration Route | Dosing Regimen | Minimum Effective Dose (MED) | Outcome |
| Oral (p.o.) | Acute | 0.3 mg/kg | Reversed delay-induced recognition memory deficit. |
| Oral (p.o.) | Sub-chronic | 0.1 mg/kg | Reversed delay-induced recognition memory deficit. |
Table 2: MDI-222 Dosage in Passive Avoidance (PA) Assay in Scopolamine-Impaired Rats
| Administration Route | Dosing Regimen | Minimum Effective Dose (MED) | Outcome |
| Oral (p.o.) | Acute | 10 mg/kg | Reversed scopolamine-induced memory impairment. |
Experimental Protocols
Detailed methodologies for the key in vivo cognitive assays are provided below. These protocols are based on the studies conducted with MDI-222.
Novel Object Recognition (NOR) Assay
The NOR test is used to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
MDI-222
-
Vehicle (e.g., 1% methylcellulose)
-
Male Lister Hooded rats (or other appropriate strain)
-
Open field arena (e.g., 100 cm x 100 cm x 50 cm)
-
Two sets of identical objects (familiar objects)
-
One set of different objects (novel objects)
-
Video recording and analysis software
Procedure:
-
Habituation:
-
For 2-3 days prior to testing, handle the rats for a few minutes each day.
-
On the day before the test, allow each rat to explore the empty open field arena for 5-10 minutes to habituate to the environment.
-
-
Drug Administration:
-
Administer MDI-222 or vehicle orally (p.o.) at the desired dose (e.g., 0.1, 0.3, 1, 3 mg/kg) 30 minutes before the training session.
-
-
Training Session (T1):
-
Place two identical objects (familiar objects) in the arena.
-
Place the rat in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (Delay):
-
Return the rat to its home cage for a specified delay period (e.g., 24 hours) to induce a memory deficit.
-
-
Test Session (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar object (F) and the novel object (N).
-
-
Data Analysis:
-
Calculate the Discrimination Index (D2) using the formula: D2 = (Time exploring Novel - Time exploring Familiar) / (Total exploration time).
-
A positive D2 index indicates successful recognition memory.
-
Compare the D2 indices between the MDI-222 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Passive Avoidance (PA) Assay
The passive avoidance test assesses fear-motivated learning and memory. It relies on the animal's ability to remember an aversive stimulus (a mild footshock) associated with a specific environment.
Materials:
-
MDI-222
-
Vehicle (e.g., 1% methylcellulose)
-
Scopolamine (B1681570) (to induce cognitive impairment)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment for delivering a footshock)
Procedure:
-
Drug Administration:
-
Administer MDI-222 or vehicle orally (p.o.) at the desired dose (e.g., 10, 30 mg/kg).
-
After a set time (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce a cognitive deficit.
-
-
Training (Day 1):
-
Place the rat in the light compartment of the apparatus.
-
After a short acclimatization period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the rat enters the dark compartment, the door closes, and a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
The latency to enter the dark compartment is recorded.
-
Remove the rat and return it to its home cage.
-
-
Testing (Day 2 - Retention):
-
Approximately 24 hours after the training session, place the rat back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience. A cut-off time (e.g., 300 or 600 seconds) is typically used.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical methods (e.g., Kruskal-Wallis test or ANOVA).
-
Safety and Tolerability
A key advantage of MDI-222 is its improved safety profile compared to other AMPA receptor PAMs. In preclinical studies, MDI-222 did not significantly lower the seizure threshold in the maximal electroshock threshold test (MEST) at doses up to 30 mg/kg (p.o.). This indicates a wide therapeutic window between the doses required for cognitive enhancement and those that might induce mechanism-related side effects like convulsions. Despite its promising preclinical profile, the development of MDI-222 was halted due to issues unrelated to its mechanism of action.
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
Preparing MDI-222 Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation and use of MDI-222 in cell culture experiments. MDI-222 is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and neuronal signaling.[1][2][3] Due to its pharmacological significance and noted poor solubility, standardized solution preparation is critical for reproducible and accurate experimental outcomes.[1] These guidelines cover the essential properties of MDI-222, detailed instructions for solubilization, and protocols for preparing stock and working solutions for treating cultured cells. Adherence to these protocols will help ensure the consistency and reliability of in vitro studies involving MDI-222.
Introduction to MDI-222
MDI-222 is a pyrazole-containing compound that acts as a positive allosteric modulator of AMPA receptors.[1] Unlike direct agonists, PAMs like MDI-222 enhance the receptor's response to the endogenous ligand, glutamate. This modulation can potentiate synaptic transmission and is an area of interest for therapeutic development in cognitive and mood disorders.[2][3] A significant challenge in working with MDI-222 is its poor solubility, a factor that led to the discontinuation of its preclinical development.[1] Therefore, careful preparation of solutions is paramount for its use in research settings.
MDI-222 Properties
A summary of the key properties of MDI-222 is provided in the table below. This information is essential for calculating concentrations and understanding the compound's behavior in experimental systems.
| Property | Value | Reference |
| Molecular Weight | 363 g/mol | |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of AMPA receptors | [1][2][3] |
| Reported In Vitro Concentration Range | 1 nM - 10 µM | [1] |
| Known Solvents | Dimethyl sulfoxide (B87167) (DMSO), 1% Methylcellulose (for in vivo) | [1] |
| Key Characteristic | Poor solubility | [1] |
Preparing MDI-222 Stock Solutions
The following protocol describes the preparation of a high-concentration stock solution of MDI-222. It is critical to use high-quality, anhydrous DMSO to ensure the best possible solubilization and stability.
Materials:
-
MDI-222 powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate MDI-222: Allow the vial of MDI-222 powder to reach room temperature before opening to prevent condensation.
-
Weigh MDI-222: Carefully weigh the desired amount of MDI-222 powder using a calibrated balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 3.63 mg of MDI-222.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the MDI-222 powder to achieve the desired stock concentration. For a 10 mM stock from 3.63 mg of MDI-222, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in a water bath may be necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.
Stock Solution Recommendations:
| Parameter | Recommendation |
| Recommended Stock Concentration | 10 mM |
| Solvent | Anhydrous DMSO |
| Storage Temperature | -20°C or -80°C |
| Storage Duration | Up to 6 months at -80°C |
Preparing MDI-222 Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations for treating cells.
Materials:
-
MDI-222 stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the MDI-222 stock solution at room temperature.
-
Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Directly add the required volume of the MDI-222 stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without MDI-222) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of MDI-222 from any effects of the solvent.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared MDI-222 working solution or the vehicle control.
Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM MDI-222 stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using MDI-222 in cell culture and the signaling pathway it modulates.
Caption: A typical experimental workflow for MDI-222 in cell culture.
Caption: MDI-222 positively modulates AMPA receptor signaling.
Quality Control and Best Practices
-
Solubility Check: After preparing the working solution, visually inspect for any signs of precipitation. If precipitation is observed, the experiment should not proceed with that solution.
-
pH Measurement: Ensure that the addition of the MDI-222 stock solution does not significantly alter the pH of the cell culture medium.
-
Cytotoxicity Assessment: When using a new cell line, it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range of MDI-222 and the DMSO vehicle.
-
Fresh Dilutions: Always prepare fresh working solutions from the frozen stock for each experiment. Do not store MDI-222 in cell culture medium for extended periods.
-
Proper Controls: Always include both a "no-treatment" control (cells in medium only) and a "vehicle" control (cells in medium with the same final concentration of DMSO) in your experimental design.
References
Application of MDI-222 in Passive Avoidance Tests: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDI-222 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system and play a crucial role in synaptic plasticity, a cellular mechanism underlying learning and memory.[4] As a PAM, MDI-222 enhances the function of AMPA receptors in the presence of the endogenous ligand glutamate, leading to a potentiation of synaptic responses.[1] This mechanism of action makes MDI-222 a promising candidate for cognitive enhancement.
The passive avoidance test is a widely used behavioral paradigm to assess the effects of pharmacological agents on learning and memory in rodent models. The test relies on the animal's ability to learn and remember to avoid an aversive stimulus (e.g., a mild foot shock) by inhibiting a natural exploratory behavior. This application note provides a detailed protocol for utilizing MDI-222 in a passive avoidance task to evaluate its cognitive-enhancing properties, particularly in a scopolamine-induced amnesia model.
Principle of the Assay
The passive avoidance apparatus consists of two compartments: a brightly lit "safe" compartment and a dark "aversive" compartment. Rodents, being nocturnal, have an innate preference for the dark. During the acquisition phase (Day 1), the animal is placed in the lit compartment and is allowed to explore. Upon entering the dark compartment, a mild, brief electrical foot shock is delivered. In the retention phase (Day 2), the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency to enter the dark compartment is indicative of improved memory of the aversive experience.
MDI-222, by potentiating AMPA receptor function, is hypothesized to enhance the consolidation of the fear memory associated with the dark compartment, thereby increasing the step-through latency during the retention trial. This effect can be evaluated in unimpaired animals or, more commonly, in an animal model of cognitive deficit, such as that induced by the muscarinic receptor antagonist scopolamine (B1681570).
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of MDI-222 on scopolamine-induced memory impairment in a passive avoidance task in rats.
| Treatment Group | Dose (mg/kg, p.o.) | N | Step-Through Latency (seconds, Mean ± SEM) |
| Vehicle + Vehicle | - | 6 | 457 ± 83 |
| Vehicle + Scopolamine | 1 | 6 | 157 ± 46 |
| MDI-222 + Scopolamine | 1 | 6 | Not significantly different from Vehicle + Scopolamine |
| MDI-222 + Scopolamine | 3 | 6 | Not significantly different from Vehicle + Scopolamine |
| MDI-222 + Scopolamine | 10 | 6 | Significantly increased latency compared to Vehicle + Scopolamine (P<0.05) |
Data adapted from a preclinical study on MDI-222. The minimum effective dose (MED) of MDI-222 to reverse the scopolamine-induced deficit in this passive avoidance task was determined to be 10 mg/kg, p.o.
Experimental Protocols
Materials and Reagents
-
MDI-222
-
Scopolamine hydrobromide
-
Vehicle for MDI-222 (e.g., 1% methylcellulose)
-
Vehicle for scopolamine (e.g., saline)
-
Male Lister Hooded rats (or other appropriate rodent strain)
-
Passive avoidance apparatus (e.g., Gemini Active and Passive Avoidance System)
Animal Model
For inducing a cognitive deficit, scopolamine is administered to the animals prior to the acquisition trial. Scopolamine is a non-selective muscarinic receptor antagonist that impairs learning and memory.
Experimental Procedure
Day 1: Acquisition Trial
-
Drug Administration:
-
Administer MDI-222 (or its vehicle) orally (p.o.) to the rats at the desired doses (e.g., 1, 3, 10 mg/kg).
-
After a set pre-treatment time (e.g., 30 minutes), administer scopolamine (1 mg/kg, i.p.) or its vehicle.
-
-
Habituation:
-
Allow a further period (e.g., 30 minutes) for the drugs to take effect.
-
-
Acquisition:
-
Place the rat gently in the illuminated compartment of the passive avoidance apparatus, facing away from the door to the dark compartment.
-
After a brief acclimatization period (e.g., 10 seconds), the guillotine door between the two compartments is opened.
-
When the rat enters the dark compartment with all four paws, the door closes automatically, and a mild electrical foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
Record the latency to enter the dark compartment (acquisition latency).
-
Immediately after the shock, remove the rat from the apparatus and return it to its home cage.
-
Day 2: Retention Trial
-
Retention Test:
-
Approximately 24 hours after the acquisition trial, place the rat back into the illuminated compartment of the apparatus.
-
Open the guillotine door after a brief delay (e.g., 10 seconds).
-
Measure the step-through latency, which is the time it takes for the rat to enter the dark compartment.
-
A cut-off time is typically set (e.g., 300 or 600 seconds), and if the animal does not enter the dark compartment within this time, it is assigned the maximum latency score.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test). A significant increase in latency in the MDI-222 treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of MDI-222 and the experimental workflow for the passive avoidance test.
Caption: Proposed signaling pathway of MDI-222 in enhancing memory consolidation.
Caption: Experimental workflow for the passive avoidance test with MDI-222.
Conclusion
MDI-222 demonstrates efficacy in reversing cognitive deficits in a passive avoidance paradigm, a widely accepted model for assessing learning and memory. The provided protocol offers a framework for researchers to investigate the cognitive-enhancing effects of MDI-222 and similar compounds. The potentiation of AMPA receptor function by MDI-222 is a promising mechanism for the development of novel therapeutics for disorders characterized by cognitive impairment. Further research is warranted to fully elucidate the downstream signaling pathways and the full therapeutic potential of this compound.
References
- 1. Frontiers | The Role of Calcium-Permeable AMPARs in Long-Term Potentiation at Principal Neurons in the Rodent Hippocampus [frontiersin.org]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 4. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MDI-222 in AMPA Receptor-Mediated Synaptic Potentiation Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MDI-222, a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor. This document outlines the pharmacological profile of MDI-222, detailed protocols for its application in key experiments, and the underlying signaling pathways.
Introduction
MDI-222 is a potent and selective AMPA receptor PAM with an improved safety profile, making it a valuable tool for studying synaptic plasticity and for the development of therapeutics for cognitive and mood disorders.[1][2][3][4] Unlike first-generation AMPA receptor modulators, MDI-222 enhances cognitive function with a significantly reduced risk of proconvulsant or convulsant side effects.[1][2][3] It acts by binding to an allosteric site on the AMPA receptor, enhancing its function in the presence of the endogenous ligand, glutamate (B1630785).[1][5] This potentiation of AMPA receptor-mediated synaptic transmission is a key mechanism underlying learning and memory.[6][7][8][9]
Data Presentation
The following tables summarize the quantitative data on the pharmacological effects of MDI-222 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of MDI-222
| Assay Type | Receptor/Cell Line | Parameter | MDI-222 Value |
| Ca2+ Flux Assay | hGluA2 AMPAR | pEC50 | 5.3 (EC50 = 5.0 µM) |
| Whole-Cell Electrophysiology | hGluA2 AMPAR | Potentiation of Glutamate-Evoked Charge Transfer (100 nM) | 121 ± 7% |
| Whole-Cell Electrophysiology | hGluA2 AMPAR | Potentiation of Glutamate-Evoked Charge Transfer (10 µM) | 702 ± 40% |
| Whole-Cell Electrophysiology | Rat Cultured Hippocampal Neurons | Potentiation of AMPA-Induced Currents | Concentration-dependent |
Data extracted from a study characterizing MDI-222.[1]
Table 2: In Vivo Efficacy and Safety of MDI-222
| Experiment | Animal Model | Dosage | Effect |
| Dentate Gyrus Population Spike Amplitude | Anaesthetised Rat | 10 mg/kg (i.v.) | Significant increase to 139% of baseline |
| Novel Object Recognition (Acute) | Rat | 0.3 mg/kg (p.o.) | Reversal of delay-induced deficit |
| Novel Object Recognition (Sub-chronic) | Rat | 0.1 mg/kg (p.o.) | Reversal of delay-induced deficit |
| Passive Avoidance (Scopolamine-induced deficit) | Rat | 10 mg/kg (p.o.) | Reversal of deficit |
| Maximal Electroshock Seizure Threshold (MEST) | Rat | Up to 30 mg/kg (p.o.) | Not proconvulsant |
Data extracted from a study characterizing MDI-222.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of MDI-222 and a typical experimental workflow for its characterization.
Figure 1: Mechanism of MDI-222 Action.
Figure 2: Experimental Workflow for MDI-222.
Experimental Protocols
In Vitro Characterization: Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the potentiation of glutamate-evoked currents by MDI-222 in cells expressing AMPA receptors.
Materials:
-
Cells stably expressing the human GluA2 AMPA receptor subtype (hGluA2 cells).
-
Poly-D-lysine coated coverslips.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (for perforated patch): 140 CsCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2).
-
Amphotericin B for perforated patch.
-
MDI-222 stock solution (in DMSO).
-
Glutamate stock solution (in water).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Plate hGluA2 cells onto poly-D-lysine coated coverslips at a density of 50,000-75,000 cells/mL and culture for 1-2 days.
-
Prepare the internal solution containing amphotericin B for perforated patch-clamp recordings.
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Establish a whole-cell perforated patch-clamp recording from a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply 1 mM glutamate for a short duration to evoke an inward current.
-
Wash the cell with external solution to allow for recovery.
-
Perfuse the cell with the desired concentration of MDI-222 (e.g., 100 nM or 10 µM) in the external solution for a few minutes.
-
Co-apply 1 mM glutamate and MDI-222 and record the potentiated inward current.
-
Analyze the data by measuring the peak amplitude and the total charge transfer (area under the curve) of the glutamate-evoked currents in the absence and presence of MDI-222.
In Vivo Electrophysiology: Dentate Gyrus Population Spike Measurement
This protocol assesses the ability of MDI-222 to potentiate AMPA receptor-mediated synaptic transmission in the hippocampus of an anesthetized rat.
Materials:
-
Adult male Sprague-Dawley rats.
-
Anesthetic (e.g., urethane).
-
Stereotaxic frame.
-
Bipolar stimulating electrode.
-
Recording electrode.
-
Amplifier and data acquisition system.
-
MDI-222 solution for intravenous (i.v.) administration.
-
Vehicle control solution.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus.
-
Deliver single electrical pulses to the perforant path to evoke a population spike in the dentate gyrus.
-
Establish a stable baseline recording of the population spike amplitude for at least 30 minutes.
-
Administer MDI-222 (e.g., 3 or 10 mg/kg) or vehicle intravenously.
-
Continue to record the population spike amplitude for at least 60 minutes post-administration.
-
Analyze the data by expressing the population spike amplitude as a percentage of the pre-drug baseline.
Behavioral Assessment: Novel Object Recognition (NOR) Task
This protocol evaluates the pro-cognitive effects of MDI-222 in a rat model of memory impairment.
Materials:
-
Adult male Sprague-Dawley rats.
-
Open field arena.
-
A variety of objects that are novel to the rats.
-
MDI-222 for oral gavage (p.o.) administration.
-
Vehicle control (e.g., 1% methylcellulose).
Procedure: Habituation:
-
Habituate the rats to the empty open field arena for a few minutes on consecutive days.
Training (T1):
-
Administer MDI-222 (e.g., 0.1, 0.3, 1, or 3 mg/kg) or vehicle 30 minutes prior to the training session.
-
Place two identical objects in the arena and allow the rat to explore freely for a set period (e.g., 5 minutes).
Testing (T2):
-
After a delay period (e.g., 24 hours), administer the same treatment as in T1, 30 minutes prior to the testing session.
-
Replace one of the familiar objects with a novel object.
-
Allow the rat to explore the objects for a set period.
-
Record the time spent exploring the novel and familiar objects.
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
MDI-222 is a well-characterized AMPA receptor PAM that serves as an excellent tool for investigating the role of AMPA receptors in synaptic potentiation and cognitive function. The protocols and data presented here provide a solid foundation for researchers to incorporate MDI-222 into their studies. The improved safety profile of MDI-222 makes it particularly attractive for in vivo studies and for exploring the therapeutic potential of AMPA receptor modulation.
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
- 5. FUNCTIONAL INSIGHT INTO DEVELOPMENT OF POSITIVE ALLOSTERIC MODULATORS OF AMPA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of postsynaptic localization of AMPA-type glutamate receptors and their regulation during long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pathway-Specific Function for Different AMPA Receptor Subunits in Amygdala Long-Term Potentiation and Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic AMPA Receptor Plasticity and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Electrophysiological recording techniques with MDI-222 application
Characterizing the Potentiation of AMPA Receptor-Mediated Currents Using Electrophysiological Techniques with MDI-222
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and data for utilizing MDI-222, a potent positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor, in electrophysiological experiments.
Introduction to MDI-222
MDI-222 is a positive allosteric modulator of the AMPA subtype of ionotropic glutamate (B1630785) receptors.[1][2][3][4] As a PAM, MDI-222 does not activate the AMPA receptor directly but enhances its function in the presence of the endogenous agonist, glutamate. This modulation leads to an increase in the amplitude and duration of glutamate-evoked currents.[1] AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their modulation is a key area of research for cognitive and mood disorders. MDI-222 has been shown to enhance AMPA receptor function in vitro at human (hGluA1-4) and rat (rGluA2) homomeric receptors and potentiate heterooligomeric AMPARs in rat neurons. Preclinical studies demonstrated its potential for cognitive enhancement with a significantly improved safety profile over other molecules in its class.
Signaling Pathway and Mechanism of Action
MDI-222 binds to an allosteric site on the AMPA receptor. This binding event induces a conformational change that increases the receptor's sensitivity to glutamate. The primary effect is an increase in the total charge transfer during receptor activation, which can be observed as a potentiation of the inward current in voltage-clamp recordings.
Caption: MDI-222 allosterically modulates the AMPA receptor to enhance glutamate-mediated cation influx.
Quantitative Data Summary
The following tables summarize the in vitro effects of MDI-222 on AMPA receptor-mediated currents as determined by whole-cell voltage-clamp electrophysiology.
Table 1: Potentiation of Glutamate-Evoked Charge Transfer by MDI-222 in hGluA2 Receptors
| MDI-222 Concentration | Mean Potentiation of Charge Transfer (%) | Standard Error |
| 100 nM | 121 | ± 7 |
| 10 µM | 702 | ± 40 |
| Data sourced from Vardy et al., 2019. |
Table 2: Pharmacological Profile of MDI-222 on hGluA2 Receptors
| Parameter | Value |
| pEC50 | 5.3 |
| EC50 | 5.0 µM |
| Data sourced from Vardy et al., 2019. |
Experimental Protocols
The following protocols are adapted from standard methodologies for characterizing AMPA receptor modulators using whole-cell patch-clamp electrophysiology.
Protocol 1: Whole-Cell Voltage-Clamp Recording from Cultured Neurons
This protocol details the steps to measure the potentiation of AMPA-induced currents by MDI-222 in cultured rat hippocampal neurons.
A. Cell Preparation:
-
Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.
-
Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 10-14 days in vitro (DIV) prior to recording.
B. Solutions and Reagents:
-
External Solution (ACSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Pipette Solution: (in mM) 130 Cs-Gluconate, 10 CsCl, 5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Agonist: AMPA (30 µM).
-
Test Compound: MDI-222 (1 nM to 10 µM). Prepare stock solutions in DMSO and dilute to final concentration in external solution. Ensure final DMSO concentration is <0.1%.
C. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with external solution at 2 mL/min.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Clamp the membrane potential at -70 mV.
-
Obtain a stable baseline recording. Apply 30 µM AMPA for 2 seconds every 30 seconds to evoke baseline currents.
-
After establishing a stable baseline, co-apply MDI-222 at the desired concentration with 30 µM AMPA.
-
Record the potentiated current.
-
Perform a washout with the external solution to return to baseline.
D. Data Analysis:
-
Measure the peak amplitude and the total charge transfer (area under the curve) of the AMPA-evoked currents in the absence and presence of MDI-222.
-
Calculate the potentiation as a percentage increase over the baseline response.
-
Construct a concentration-response curve to determine the EC50 of MDI-222.
Caption: Workflow for whole-cell patch-clamp analysis of MDI-222.
Protocol 2: Characterizing Effects on Synaptic Transmission in Brain Slices
This protocol is designed to assess how MDI-222 modulates synaptically-evoked AMPA receptor-mediated currents in acute brain slices.
A. Slice Preparation:
-
Acutely prepare 300 µm thick coronal or sagittal slices from the hippocampus of a P21-P30 rat using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover for at least 1 hour in oxygenated ACSF at room temperature.
B. Solutions and Reagents:
-
Slicing Solution (High Sucrose): (in mM) 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 Sucrose, 25 Glucose, 7 MgCl2, 0.5 CaCl2. Oxygenate with 95% O2 / 5% CO2.
-
ACSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 1 MgCl2, 2 CaCl2. Oxygenate with 95% O2 / 5% CO2.
-
Internal Pipette Solution: As in Protocol 4.1.
-
Pharmacological Agents: Picrotoxin (100 µM) to block GABAA receptors, D-AP5 (50 µM) to block NMDA receptors.
C. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF containing Picrotoxin and D-AP5.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording pipette on a CA1 pyramidal neuron for whole-cell voltage-clamp recording.
-
Hold the neuron at -70 mV.
-
Deliver a brief electrical stimulus to evoke an excitatory postsynaptic current (EPSC). Adjust stimulus intensity to evoke a stable baseline EPSC of 50-100 pA.
-
Record baseline EPSCs for 5-10 minutes.
-
Bath apply MDI-222 (e.g., 1 µM) and continue to record EPSCs.
-
Observe the change in EPSC amplitude and decay kinetics.
-
Washout MDI-222 with ACSF.
D. Data Analysis:
-
Measure the peak amplitude of the evoked EPSCs before, during, and after MDI-222 application.
-
Analyze the decay time constant of the EPSCs to determine if MDI-222 affects receptor deactivation or desensitization kinetics.
-
Plot the time course of the EPSC amplitude to visualize the effect of MDI-222.
Caption: Logical flow of MDI-222 action on synaptic transmission.
Safety and Handling
MDI-222 is for research use only. Standard laboratory safety precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
Application Notes and Protocols: MDI-222 In Vivo Brain Concentration Following Oral Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo brain concentration and pharmacokinetic profile of MDI-222, a novel AMPA receptor positive allosteric modulator (PAM), following oral administration. The provided protocols are based on established methodologies for evaluating brain-penetrant small molecules.
Pharmacokinetic Profile of MDI-222
MDI-222 demonstrates favorable brain penetration and oral bioavailability, making it a viable candidate for central nervous system (CNS) research.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of MDI-222 in preclinical species.
| Parameter | Species | Value | Citation |
| Brain:Plasma Ratio | Rat | ~1.5 | [1] |
| Oral Bioavailability | Rat | 54% | [1] |
| Dog | 18% | [1] | |
| Plasma Half-life | Rat | 1.4 hours | [1] |
| Dog | 1.3 hours | [1] | |
| Plasma Protein Binding | Rat, Dog, Monkey, Human | ≥99% | |
| Brain Protein Binding | Rat | ≥99% |
In Vivo Efficacy Dosing
The minimum effective dose (MED) of MDI-222 in cognitive enhancement paradigms highlights its potency following oral administration.
| Assay | Dosing Regimen | Minimum Effective Dose (p.o.) | Citation |
| Novel Object Recognition (NOR) | Acute | 0.3 mg/kg | |
| Sub-chronic (7 days) | 0.1 mg/kg | ||
| Scopolamine-Induced Passive Avoidance Deficit | Acute | 10 mg/kg |
Experimental Protocols
The following protocols outline the methodologies for determining the brain concentration and pharmacokinetic profile of MDI-222 after oral administration.
Protocol 1: Pharmacokinetic Analysis in Rodents
Objective: To determine the brain and plasma concentrations of MDI-222 over time following a single oral dose.
Materials:
-
MDI-222
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Brain harvesting tools
-
Homogenizer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Animal Dosing:
-
Fast animals overnight with free access to water.
-
Prepare a dosing solution of MDI-222 in the selected vehicle at the desired concentration.
-
Administer a single oral dose of MDI-222 via gavage. A typical dose for pharmacokinetic studies might range from 1 to 10 mg/kg.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, anesthetize a subset of animals (n=3-5 per time point).
-
Collect blood samples via cardiac puncture into anticoagulant tubes.
-
Immediately perfuse the animals transcardially with ice-cold saline to remove blood from the brain tissue.
-
Harvest the whole brain and rinse with cold saline. Blot dry and weigh.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Brain: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate. Store at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Prepare calibration standards and quality control samples by spiking known concentrations of MDI-222 and the internal standard into blank plasma and brain homogenate.
-
Perform protein precipitation or liquid-liquid extraction on plasma samples, brain homogenates, standards, and controls to extract the analyte.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of MDI-222.
-
-
Data Analysis:
-
Calculate the mean plasma and brain concentrations at each time point.
-
Plot the concentration-time profiles for both plasma and brain.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and the brain:plasma concentration ratio.
-
Protocol 2: Sub-Chronic Dosing and Tissue Collection
Objective: To assess the impact of repeated oral administration of MDI-222 on brain and plasma concentrations.
Procedure:
-
Administer MDI-222 orally once daily for a specified period (e.g., 7 days) at various dose levels (e.g., 0.03, 0.1, 0.3, and 1 mg/kg).
-
On the final day of the study, administer the last dose.
-
At a specified time after the final dose (e.g., 30 minutes, corresponding to the time of behavioral testing), collect blood and brain samples as described in Protocol 1.
-
Process and analyze the samples using LC-MS/MS to determine the steady-state concentrations of MDI-222 in plasma and brain.
Visualizations
MDI-222 Mechanism of Action: AMPA Receptor Modulation
Caption: Signaling pathway of MDI-222 as a positive allosteric modulator of the AMPA receptor.
Experimental Workflow for In Vivo Brain Concentration Analysis
Caption: General experimental workflow for determining MDI-222 brain concentration.
References
Application Notes and Protocols for Long-Term Potentiation (LTP) Induction with MDI-222
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDI-222 is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system.[1][2][3] As an AMPA receptor PAM, MDI-222 enhances the function of AMPA receptors, which are central to the induction and expression of long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory.[1][4] These application notes provide detailed protocols and data for utilizing MDI-222 to induce and study LTP, offering insights for researchers in neuroscience and professionals in drug development. MDI-222 has been shown to enhance cognitive performance in preclinical models with a significantly improved safety profile compared to other molecules in its class.
Data Presentation
In Vitro Efficacy of MDI-222
MDI-222 potentiates AMPA receptor function across various human and rat receptor subtypes. The tables below summarize the quantitative data from in vitro assays.
Table 1: Potentiation of Glutamate-Induced Ca2+ Flux by MDI-222 in Homomeric AMPA Receptor Subtypes
| AMPA Receptor Subtype | pEC50 (n) | Max. % Response (n) |
| hGluA1i | 4.6, 4.7 (2) | 30 ± 2 (4) |
| hGluA2i | 5.3 ± 0.1 (9) | 123 ± 7 (9) |
| hGluA3i | 4.5 ± 0.1 (3) | 53 ± 3 (3) |
| hGluA4i | 5.1 ± 0.1 (4) | 76 ± 1 (4) |
| rGluA2i | 5.4 ± 0.1 (4) | 76 ± 8 (4) |
The maximum response is defined in terms of the positive control LY404187. Values are presented as mean ± standard error of the mean.
Table 2: Effects of MDI-222 on AMPA-Mediated Inward Current in Isolated Rat Hippocampal Neurons
| Concentration of MDI-222 (No. of cells) | Charge Transfer (Normalized to 30 µM AMPA alone) | Desensitisation | Deactivation |
| 1 nM (5) | 1.14 ± 0.05 | 0.77 ± 0.10 | 1.06 ± 0.04 |
| 10 nM (4) | 1.37 ± 0.09 | 0.81 ± 0.05 | 1.19 ± 0.15 |
| 100 nM (4) | 1.33 ± 0.12 | 0.76 ± 0.03 | 1.29 ± 0.17 |
| 1 µM (4) | 1.28 ± 0.14 | 0.72 ± 0.04 | 1.33 ± 0.17 |
| 10 µM (9) | 1.62 ± 0.15 | 0.25 ± 0.08 | 2.79 ± 0.43 |
Statistically significant changes compared to AMPA alone (P<0.05, paired t-test). Values are presented as mean ± standard error of the mean.
In Vivo Efficacy of MDI-222
Table 3: In Vivo Electrophysiology and Cognitive Enhancement
| Experiment | Species | MDI-222 Dose | Effect |
| Dentate Gyrus Population Spike Amplitude | Anesthetized Rats | 10 mg/kg (i.v.) | Significantly increased population spike amplitude to 139% of baseline. |
| Novel Object Recognition (NOR) - Acute | Rats | 0.3 mg/kg (p.o.) | Reversed a delay-induced deficit (Minimum Effective Dose). |
| Novel Object Recognition (NOR) - Sub-chronic | Rats | 0.1 mg/kg (p.o.) | Reversed a delay-induced deficit (Minimum Effective Dose). |
| Passive Avoidance (Scopolamine-induced deficit) | Rats | 10 mg/kg (p.o.) | Improved performance (Minimum Effective Dose). |
Signaling Pathways and Experimental Workflows
MDI-222 Mechanism of Action in LTP Induction
MDI-222 acts as a positive allosteric modulator of AMPA receptors. During the induction of LTP, high-frequency stimulation leads to the release of glutamate (B1630785) from the presynaptic terminal. This glutamate binds to both AMPA and NMDA receptors on the postsynaptic membrane. The binding to AMPA receptors causes their opening, leading to depolarization of the postsynaptic neuron. MDI-222 enhances this AMPA receptor-mediated current, leading to a more robust depolarization. This strong depolarization is crucial for the removal of the magnesium block from the NMDA receptor channel, allowing for calcium influx, which in turn activates downstream signaling cascades, including CaMKII, leading to the insertion of more AMPA receptors into the synapse and ultimately, the potentiation of the synapse.
Caption: MDI-222 enhances AMPA receptor function, promoting LTP.
Experimental Workflow for In Vitro LTP Recording
The following diagram outlines a typical workflow for assessing the effect of MDI-222 on LTP in hippocampal slices.
Caption: Workflow for in vitro LTP experiments with MDI-222.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology in Cultured Hippocampal Neurons
This protocol is adapted from the methods used to assess the effect of MDI-222 on native rat AMPA receptors.
1. Cell Culture:
-
Culture hippocampal neurons from embryonic day 18 rat embryos.
-
Plate neurons on poly-D-lysine-coated coverslips.
-
Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Use neurons for recording after 10-14 days in vitro.
2. Electrophysiological Recording:
-
Place a coverslip with cultured neurons in a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH 7.2).
-
Establish whole-cell voltage-clamp configuration at a holding potential of -70 mV.
3. Drug Application:
-
Apply AMPA (30 µM) for 2 seconds every 30 seconds using a rapid solution exchange system to evoke inward currents.
-
After establishing a stable baseline, co-apply MDI-222 at desired concentrations (e.g., 1 nM to 10 µM) with AMPA.
-
Record the potentiation of the AMPA-induced current in the presence of MDI-222.
4. Data Analysis:
-
Measure the total charge transfer (area under the curve), peak amplitude, and rates of desensitization and deactivation of the AMPA-evoked currents.
-
Normalize the data from the MDI-222 application to the baseline AMPA-alone responses.
-
Use appropriate statistical tests (e.g., paired t-test) to determine significance.
Protocol 2: In Vivo Electrophysiology in Anesthetized Rats
This protocol is based on the methodology to measure the potentiation of the dentate gyrus population spike by MDI-222.
1. Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats with urethane (B1682113) (1.5 g/kg, i.p.).
-
Place the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C with a heating pad.
2. Electrode Placement:
-
Implant a stimulating electrode in the perforant path.
-
Implant a recording electrode in the dentate gyrus of the hippocampus.
-
Lower the electrodes to the optimal depth to elicit a clear population spike.
3. Electrophysiological Recording:
-
Deliver single-pulse electrical stimuli to the perforant path every 30 seconds.
-
Record the evoked field excitatory postsynaptic potentials (fEPSPs) and population spikes from the dentate gyrus.
-
Establish a stable baseline recording for at least 30 minutes.
4. Drug Administration:
-
Administer MDI-222 (e.g., 3 or 10 mg/kg) or vehicle intravenously (i.v.).
-
Continue to record the evoked responses for at least 60 minutes post-injection.
5. Data Analysis:
-
Measure the amplitude of the population spike.
-
Express the post-injection population spike amplitude as a percentage of the pre-injection baseline.
-
Compare the effects of MDI-222 with the vehicle control group using appropriate statistical analysis.
Protocol 3: Novel Object Recognition (NOR) Task
This protocol is based on the methods used to evaluate the cognitive-enhancing effects of MDI-222.
1. Habituation:
-
Habituate adult male rats to the testing arena (an open-field box) for a set period (e.g., 10 minutes) on two consecutive days in the absence of any objects.
2. Training (T1):
-
On the training day, place two identical objects in the arena.
-
Allow the rat to explore the objects for a defined period (e.g., 5 minutes).
-
Administer MDI-222 (e.g., 0.1, 0.3, 1, or 3 mg/kg, p.o.) or vehicle 30 minutes prior to the T1 session.
3. Testing (T2):
-
After a delay interval (e.g., 24 hours), place the rat back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Administer MDI-222 or vehicle 30 minutes prior to the T2 session.
-
Record the time the rat spends exploring each object for a set period (e.g., 3 minutes).
4. Data Analysis:
-
Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.
-
A positive DI indicates a preference for the novel object, suggesting successful memory of the familiar object.
-
Compare the DI between the MDI-222-treated and vehicle-treated groups.
Conclusion
MDI-222 is a potent and selective AMPA receptor PAM that enhances synaptic transmission and cognitive function in preclinical models. The provided data and protocols offer a framework for researchers to investigate the role of MDI-222 in LTP and its potential as a therapeutic agent for cognitive disorders. The favorable safety profile of MDI-222 makes it an attractive tool for exploring the therapeutic potential of AMPA receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
- 4. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MDI-222 Technical Support Center: Optimizing for Cognitive Enhancement
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MDI-222, a novel AMPA receptor positive allosteric modulator (PAM), for cognitive enhancement studies. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MDI-222?
MDI-222 is a positive allosteric modulator of α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptors.[1][2][3][4] It enhances the function of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system.[3] MDI-222 potentiates both human (hGluA1-4) and rat (rGluA2) homomeric AMPA receptors, as well as heterooligomeric AMPARs in neurons.[1][3][4]
Q2: What are the recommended starting doses for in vivo cognitive enhancement studies?
For acute administration in rats, a minimal effective dose (MED) of 0.3 mg/kg (p.o.) has been shown to be effective in the Novel Object Recognition (NOR) test.[1][3][4] With sub-chronic (7-day) dosing, the MED in the same assay was reduced to 0.1 mg/kg (p.o.).[1][3][4] For scopolamine-impaired passive avoidance in rats, a higher MED of 10 mg/kg (p.o.) was required.[1][3][4]
Q3: What is the safety profile of MDI-222?
MDI-222 exhibits a significantly improved safety profile compared to other AMPAR PAMs, with a reduced liability for proconvulsant or convulsant side effects.[1][2][3][4] It did not lower the seizure threshold in the maximal electroshock threshold (MEST) test in rats at oral doses up to 30 mg/kg.[1][3][4] A therapeutic window of at least 1000-fold has been established between the plasma concentrations that produce cognitive enhancement and those associated with convulsions in dogs.[1][3][4]
Q4: How should MDI-222 be formulated for oral administration?
For preclinical studies, MDI-222 has been successfully administered as a suspension in 1% methylcellulose.[1] To address solubility limitations at higher doses in some toxicity studies, a nanomilled formulation was utilized.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no cognitive enhancement effect observed.
-
Concentration: Are you using a sufficient dose? Refer to the dose-response data in Table 1. The effective concentration can vary depending on the cognitive paradigm.
-
Administration Route & Timing: For oral gavage, ensure the compound is administered 30 minutes prior to the T1 and T2 sessions of the NOR test.[1]
-
Animal Model: The cited studies used rats. Efficacy may vary across different species or strains.
-
Formulation: Ensure MDI-222 is properly suspended in the vehicle (e.g., 1% methylcellulose). Poor suspension can lead to inaccurate dosing.
Issue 2: Observing unexpected side effects.
-
While MDI-222 has a wide therapeutic window, it is crucial to monitor animals for any adverse effects, especially at higher doses.[1]
-
Although not observed with MDI-222, AMPAR PAMs as a class can have mechanism-related side effects like convulsions.[1][2][3][4] If such effects are observed, consider reducing the dose.
-
The development of MDI-222 was halted due to non-mechanism-related issues, the specifics of which are not detailed in the available literature.[1][3][4]
Data Summary
Table 1: In Vivo Efficacy of MDI-222 in Cognitive Assays
| Assay | Species | Dosing | Minimal Effective Dose (MED) |
| Novel Object Recognition (NOR) | Rat | Acute (p.o.) | 0.3 mg/kg |
| Novel Object Recognition (NOR) | Rat | Sub-chronic (7 days, p.o.) | 0.1 mg/kg |
| Passive Avoidance (Scopolamine-induced deficit) | Rat | Acute (p.o.) | 10 mg/kg |
Table 2: In Vitro Potentiation of Glutamate-Evoked Currents by MDI-222
| Receptor | MDI-222 Concentration | Potentiation of Charge Transfer (Area Under the Curve) |
| hGluA2 AMPAR | 100 nM | 121 ± 7% |
| hGluA2 AMPAR | 10 µM | 702 ± 40% |
Experimental Protocols
1. In Vitro Electrophysiology: Whole-Cell Voltage-Clamp
This protocol is for measuring the potentiation of glutamate-evoked currents by MDI-222 in cells expressing hGluA2 AMPA receptors.
-
Cell Culture: Plate hGluA2-expressing cells onto poly-D-lysine coated coverslips at a density of 50,000-75,000 cells/mL. Use the cells for recording 1-2 days after plating.[1]
-
Recording: Perform whole-cell recordings using the perforated patch-clamp technique with an EPC9 or EPC10 patch-clamp system.
-
Glutamate (B1630785) Application: Apply 1 mM glutamate to evoke inward currents.
-
MDI-222 Application: Co-apply MDI-222 at the desired concentration (e.g., 100 nM or 10 µM) with 1 mM glutamate.
-
Data Analysis: Measure the potentiation of the glutamate-evoked charge transfer (area under the curve).
2. In Vivo Cognition: Novel Object Recognition (NOR) Test in Rats
This protocol assesses the effect of MDI-222 on recognition memory.
-
Habituation: Habituate rats to the testing arena in the absence of objects for a set period over several days.
-
Administration: Administer MDI-222 (e.g., 0.1, 0.3, 1, 3 mg/kg, p.o.) or vehicle 30 minutes before the first trial (T1).[1] For sub-chronic studies, dose once daily for 7 days prior to testing on day 8.[1]
-
Trial 1 (T1): Place the rat in the arena with two identical objects and allow it to explore for a defined period.
-
Inter-trial Interval: Return the rat to its home cage for a specified delay period.
-
Trial 2 (T2): Place the rat back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring the novel and familiar objects. Calculate the discrimination index (D2). An increase in time spent with the novel object indicates improved recognition memory.
Visualizations
Caption: Mechanism of MDI-222 as a positive allosteric modulator of AMPA receptors.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of MDI-222 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues associated with MDI-222 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is MDI-222 and why is its solubility a concern?
MDI-222 is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor, which has shown potential for enhancing cognitive function.[1][2][3][4][5][6][7] However, a significant challenge in its development and experimental use is its poor aqueous solubility.[8] This can lead to difficulties in preparing stock solutions, inaccurate dosing, and low bioavailability in non-optimized formulations.[8]
Q2: What are the initial steps to dissolve MDI-222 for in vitro experiments?
For in vitro studies, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. This stock solution can then be diluted into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid affecting the biological system.[9]
Q3: My MDI-222 is precipitating when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue for hydrophobic compounds.[9] Here are several strategies to troubleshoot this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of MDI-222 in your assay.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your aqueous medium is as low as possible, ideally below 0.1%.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the aqueous medium can help maintain the solubility of MDI-222.[10][11]
-
Utilize Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility.[8][12][13]
-
Adjust pH: If MDI-222 has ionizable groups, adjusting the pH of the aqueous buffer may enhance its solubility.[14]
Q4: For in vivo studies, what formulation strategies can be considered for MDI-222?
For animal studies, oral administration of MDI-222 has been documented using a suspension in 1% methyl cellulose.[8] Another approach to improve systemic exposure is particle size reduction through techniques like nanomilling, which was used to create a nanomilled formulation of MDI-222.[8]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with MDI-222.
Problem: MDI-222 powder is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration of MDI-222. |
| Inappropriate solvent. | If using an aqueous solvent, switch to an organic solvent like DMSO or ethanol (B145695) to prepare a stock solution. |
| Compound has aggregated. | Use physical methods to aid dissolution such as vortexing, sonication, or gentle warming (if the compound is thermally stable).[9][14] |
| Low-quality or impure solvent. | Ensure the use of high-purity, anhydrous solvents. Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds.[9] |
Problem: MDI-222 precipitates out of solution after dilution into aqueous media.
| Possible Cause | Suggested Solution |
| The aqueous solubility limit of MDI-222 has been exceeded. | Reduce the final concentration of MDI-222 in the aqueous medium. |
| The final concentration of the organic co-solvent (e.g., DMSO) is too high or too low. | Keep the final co-solvent concentration as low as possible to avoid toxicity, but a certain minimal amount might be necessary to maintain solubility. A stepwise dilution approach may also be beneficial.[9] |
| The pH of the aqueous medium is not optimal for MDI-222 solubility. | If MDI-222 has ionizable functional groups, systematically test a range of pH values for your aqueous buffer to identify the pH at which solubility is maximal.[14] |
| The experimental temperature has changed, affecting solubility. | Ensure that the temperature of your solutions is controlled and consistent throughout the experiment. |
| No solubilizing excipients are being used. | Consider the addition of solubility enhancers to the aqueous medium, such as non-ionic surfactants (e.g., Tween-80, Polysorbate 80) or cyclodextrins (e.g., HP-β-CD). |
Experimental Protocols
Protocol 1: Preparation of MDI-222 Stock Solution
-
Weighing: Accurately weigh the desired amount of MDI-222 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied if the compound's thermal stability is known.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Screening for Optimal Aqueous Buffer Conditions
-
Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
MDI-222 Addition: To a small, fixed volume of each buffer, add a small aliquot of the MDI-222 DMSO stock solution to a consistent final concentration. Ensure the final DMSO concentration is kept constant and low across all conditions.
-
Equilibration: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.
-
Observation: Visually inspect each solution for any signs of precipitation.
-
Quantification (Optional): To quantify the soluble fraction, centrifuge the samples to pellet any precipitate, and then measure the concentration of MDI-222 in the supernatant using a suitable analytical method like HPLC-UV.
Data Presentation
Table 1: Example Solubility Screening Matrix for MDI-222
| Condition ID | Aqueous Buffer | pH | Co-solvent (%) | Solubilizing Agent | MDI-222 Conc. (µM) | Visual Observation | Solubility (µg/mL) |
| A-1 | Phosphate Buffer | 5.0 | 0.1% DMSO | None | 10 | Precipitate | TBD |
| A-2 | Phosphate Buffer | 6.0 | 0.1% DMSO | None | 10 | Slight Haze | TBD |
| A-3 | Phosphate Buffer | 7.4 | 0.1% DMSO | None | 10 | Clear Solution | TBD |
| A-4 | Phosphate Buffer | 8.0 | 0.1% DMSO | None | 10 | Clear Solution | TBD |
| B-1 | PBS | 7.4 | 0.1% DMSO | 0.01% Tween-80 | 10 | Clear Solution | TBD |
| B-2 | PBS | 7.4 | 0.1% DMSO | 1% HP-β-CD | 10 | Clear Solution | TBD |
TBD: To Be Determined by analytical quantification.
Visualizations
Caption: Signaling pathway of MDI-222 as an AMPA receptor PAM.
Caption: Experimental workflow for addressing MDI-222 solubility.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. benchchem.com [benchchem.com]
MDI-222 Technical Support Center: Stability and Proper Storage Conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of MDI-222. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for MDI-222?
A1: The primary stability concerns for MDI-222 are its poor solubility and potential for degradation in aqueous solutions.[1] Stability studies on related compounds suggest that MDI-222 may undergo hydrolysis in an aqueous medium, potentially converting to a 2-hydroxymethyl-substituted analogue and eventually to the known AMPAR modulator 7-chloro-4-cyclopropyl-3,4-dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide.
Q2: What are the recommended storage conditions for solid MDI-222?
Q3: How should I prepare and store MDI-222 stock solutions?
A3: Due to its poor aqueous solubility, MDI-222 stock solutions should be prepared in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[2][3] It is crucial to use anhydrous, high-purity DMSO. Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q4: For how long are MDI-222 aqueous solutions stable?
A4: There is limited specific data on the stability of MDI-222 in aqueous solutions. However, due to the potential for hydrolysis, it is strongly recommended to prepare fresh aqueous dilutions from your DMSO stock solution for each experiment. Avoid storing MDI-222 in aqueous buffers for extended periods.
Troubleshooting Guide
Issue: MDI-222 precipitates out of solution upon dilution into an aqueous buffer.
This is a common issue for poorly soluble compounds like MDI-222 when a concentrated organic stock solution is diluted into an aqueous medium.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts in your assay.[2]
-
Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your concentrated stock into a mixture of the organic solvent and the aqueous buffer, and then perform the final dilution into the aqueous buffer.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or brief sonication can help to redissolve precipitated compound. However, be cautious as prolonged heat can degrade the compound.[2][4]
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility. The optimal pH for MDI-222 solubility has not been published, so this would require empirical testing.
-
Incorporate Excipients: For formulation development, consider the use of solubility-enhancing excipients such as cyclodextrins or surfactants.[3][5]
Data on MDI-222 Stability and Storage
| Parameter | Recommendation/Data | Source |
| Physical Form | Solid | [1] |
| Storage (Solid) | Store at 4°C or -20°C for long-term storage. Keep in a dark, dry place. | General Best Practice |
| Stock Solution Solvent | Anhydrous, high-purity DMSO | [2][3] |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots | [2] |
| Aqueous Stability | Prone to degradation; prepare fresh for each use. | Inferred from |
| Known Issues | Poor solubility, high protein binding. | [1] |
Experimental Protocols
Protocol for Preparing MDI-222 Working Solutions for In Vitro Assays
-
Prepare a Concentrated Stock Solution:
-
Allow the solid MDI-222 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of MDI-222 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes. If necessary, use a water bath sonicator for 5-10 minutes to ensure complete dissolution.[2]
-
Visually inspect the solution to confirm that no solid particles are present.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Based on your final desired concentration, perform serial dilutions of the concentrated stock solution in pure DMSO. This helps to avoid precipitation during the final dilution step.
-
-
Prepare the Final Aqueous Working Solution:
-
Pre-warm your aqueous experimental buffer (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).
-
Add a small volume of the MDI-222 DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around. [2]
-
Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or pipetting up and down to ensure rapid and uniform dispersion.[2]
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Visual Guides
Caption: Troubleshooting workflow for MDI-222 precipitation issues.
Caption: Recommended storage and handling logic for MDI-222.
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical excipients â where do we begin? - Australian Prescriber [australianprescriber.tg.org.au]
Technical Support Center: MDI-222 In Vitro Dose-Response Interpretation
This technical support center provides guidance for researchers and drug development professionals on interpreting in vitro dose-response curves for MDI-222, a novel AMPA receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MDI-222?
MDI-222 is a positive allosteric modulator of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor.[1][2][3][4] It enhances the function of AMPA receptors in the presence of the endogenous ligand, glutamate (B1630785).[1] MDI-222 has been shown to potentiate both homomeric human (hGluA1-4) and rat (rGluA2) AMPA receptors, as well as heterooligomeric AMPA receptors in rat neurons.
Q2: What are the expected pEC50 and maximal response values for MDI-222 in vitro?
MDI-222 exhibits comparable potentiation across different human AMPA receptor subtypes. The in vitro efficacy of MDI-222 is considered modest but translates to significant in vivo effects. In assays with recombinant human AMPA receptors, MDI-222 was tested multiple times and showed a consistent maximal response of 30 ± 2%. However, reliable pEC50 values could only be calculated in half of the assays performed.
Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of MDI-222 on various AMPA receptor subtypes.
| Receptor Subtype | Assay Type | Parameter | Value |
| hGluA1 | Ca2+ Flux | pEC50 | ~5.5 |
| % Max Response | ~30 | ||
| hGluA2 | Ca2+ Flux | pEC50 | ~5.6 |
| % Max Response | ~30 | ||
| hGluA3 | Ca2+ Flux | pEC50 | ~5.4 |
| % Max Response | ~30 | ||
| hGluA4 | Ca2+ Flux | pEC50 | ~5.5 |
| % Max Response | ~30 | ||
| rGluA2 | Ca2+ Flux | pEC50 | ~5.7 |
| % Max Response | ~30 | ||
| hGluA2 | Whole-Cell Electrophysiology | % Potentiation of Charge Transfer (100 nM MDI-222) | 121 ± 7% |
| hGluA2 | Whole-Cell Electrophysiology | % Potentiation of Charge Transfer (10 µM MDI-222) | 702 ± 40% |
Data extracted from a study by Ward et al.
Experimental Protocols and Troubleshooting
Calcium Flux Assay Using a Fluorescent Imaging Plate Reader (FLIPR)
Objective: To measure the potentiation of glutamate-evoked calcium influx by MDI-222 in cells stably expressing AMPA receptor subtypes.
Methodology:
-
Cell Plating: Plate cells stably expressing the AMPA receptor subtype of interest into 96-well or 384-well microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Preparation: Prepare a dilution series of MDI-222 in an appropriate assay buffer. Include a vehicle control and a reference compound (e.g., LY404187).
-
Assay Protocol:
-
Add MDI-222 dilutions to the cell plate and incubate for a specified period.
-
Add a sub-maximal concentration of glutamate (e.g., EC20) to all wells to stimulate the AMPA receptors.
-
Measure the fluorescence intensity using a FLIPR instrument.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the pEC50 and maximal response.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or low signal | 1. Poor cell health. 2. Inactive glutamate. 3. Insufficient receptor expression. 4. Rapid receptor desensitization. | 1. Ensure proper cell culture conditions. 2. Prepare fresh glutamate solutions. 3. Verify receptor expression levels. 4. In some cell lines, glutamate alone may not elicit a signal due to rapid desensitization; co-application with a PAM like MDI-222 is necessary. |
| High background fluorescence | 1. Incomplete dye washout. 2. Autofluorescence of compounds. | 1. Optimize dye loading and washing steps. 2. Test for compound autofluorescence separately. |
| Variable results | 1. Inconsistent cell plating. 2. Pipetting errors. 3. Temperature fluctuations. | 1. Ensure even cell distribution. 2. Use calibrated pipettes. 3. Maintain a stable temperature during the assay. |
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the potentiation of glutamate-evoked inward currents by MDI-222 in cells expressing AMPA receptors.
Methodology:
-
Cell Preparation: Plate cells expressing the AMPA receptor subtype (e.g., hGluA2) onto coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Patching: Obtain a whole-cell recording configuration using the perforated patch-clamp technique.
-
Compound Application:
-
Perfuse the cell with an external solution containing a fixed concentration of glutamate (e.g., 1 mM) to evoke an inward current.
-
Co-apply MDI-222 at various concentrations with the glutamate-containing solution.
-
-
Data Acquisition and Analysis:
-
Record the inward currents in response to glutamate and glutamate + MDI-222.
-
Measure the potentiation of the glutamate-evoked charge transfer (area under the curve).
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Unstable recordings | 1. Poor seal quality. 2. Cell health issues. | 1. Ensure a high-resistance seal (>1 GΩ). 2. Use healthy, well-adhered cells. |
| No potentiation observed | 1. Inactive MDI-222. 2. Receptor desensitization. | 1. Prepare fresh compound solutions. 2. Optimize the glutamate concentration and application time to minimize desensitization. |
| Run-down of currents | 1. Intracellular dialysis. | 1. Use the perforated patch technique to maintain the intracellular environment. 2. Monitor currents over time and ensure a stable baseline before compound application. |
Visualizations
Signaling Pathway of MDI-222
Caption: MDI-222 enhances AMPA receptor signaling.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for the in vitro calcium flux assay.
Logical Relationship for Troubleshooting No Response
Caption: Troubleshooting logic for a lack of response.
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
Technical Support Center: Optimizing AMPA Receptor Modulation While Minimizing Pro-convulsant Risk
This technical support center provides guidance for researchers, scientists, and drug development professionals working with AMPA receptor positive allosteric modulators (PAMs), with a focus on minimizing pro-convulsant side effects, using MDI-222 as an exemplary compound with an improved safety profile.
Frequently Asked Questions (FAQs)
Q1: What are AMPA receptor PAMs and why are they being investigated?
A1: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are crucial for fast excitatory synaptic transmission in the central nervous system and are involved in processes like learning and memory.[1] Positive allosteric modulators (PAMs) are compounds that bind to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site, enhancing the receptor's response to glutamate.[2] This potentiation of AMPA receptor function has therapeutic potential for cognitive and mood disorders.[3]
Q2: What are the primary safety concerns associated with AMPA receptor PAMs?
A2: The main safety concern is the risk of pro-convulsant or convulsant side effects.[3] Over-activation of AMPA receptors can lead to excessive neuronal excitation, which can lower the seizure threshold and, at high doses, induce seizures.[2] This has been a significant hurdle in the clinical development of many AMPA PAMs.
Q3: How does MDI-222 differ from other AMPA receptor PAMs in terms of its side effect profile?
A3: MDI-222 is a novel AMPA receptor PAM that has demonstrated a significantly improved safety profile in preclinical studies. It has been shown to enhance cognitive performance in animal models at doses that do not significantly lower the seizure threshold in the maximal electroshock threshold test (MEST). This results in a therapeutic window of at least 1000-fold between the plasma concentrations that improve cognitive function and those associated with pro-convulsant effects.
Q4: What is the mechanism behind the pro-convulsant effects of some AMPA PAMs?
A4: The pro-convulsant effects are linked to their mechanism of action. High-impact PAMs, which strongly reduce both deactivation and desensitization of the AMPA receptor, can excessively prolong synaptic currents, leading to neuronal hyperexcitability and seizures. The subunit composition of the AMPA receptor, particularly the presence or absence of the GluA2 subunit, can also influence the pro-convulsant risk. GluA2-lacking receptors are more permeable to calcium, and their over-activation can contribute to excitotoxicity and seizure generation.
Q5: What strategies can be employed to minimize the pro-convulsant risk of AMPA PAMs in my experiments?
A5: Several strategies can be considered:
-
Dose-response studies: Carefully titrate the dose of the AMPA PAM to find the minimal effective dose for the desired cognitive enhancement while staying below the threshold for pro-convulsant effects.
-
Subunit selectivity: Investigate PAMs that show selectivity for specific AMPA receptor subunit compositions, which may be associated with a lower risk of side effects. For example, targeting GluA2-containing receptors, which are less calcium-permeable, might be a safer approach.
-
Co-administration with other agents: Preclinical studies have shown that co-administration of an AMPA receptor antagonist with an NMDA receptor antagonist can have synergistic anticonvulsant effects. While your goal is to use a PAM, this principle suggests that modulating other aspects of glutamatergic or GABAergic neurotransmission could potentially widen the therapeutic window. Investigating co-administration with a low dose of an anticonvulsant could be a viable strategy, though this requires careful validation.
-
Careful monitoring: In animal studies, closely monitor for any signs of hyperexcitability or seizure-like behavior, especially during initial dose-finding experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected seizures or hyperexcitability in animal models at presumed therapeutic doses. | 1. Incorrect dosing or calculation error.2. High sensitivity of the specific animal strain or model to pro-convulsant effects.3. The AMPA PAM has a narrower therapeutic window than anticipated.4. Interaction with other administered compounds. | 1. Double-check all calculations and dilution factors for the dosing solution.2. Conduct a thorough literature review on the seizure susceptibility of your chosen animal model. Consider using a strain known to be less prone to seizures.3. Perform a detailed dose-response study to precisely determine the threshold for pro-convulsant effects.4. Review all other substances being administered to the animals for potential interactions that could lower the seizure threshold. |
| Inconsistent results in cognitive enhancement assays. | 1. Variability in drug administration and bioavailability.2. Behavioral assay is not sensitive enough to detect the effects of the PAM.3. The chosen dose is on the steep part of the dose-response curve, leading to high variability. | 1. Ensure consistent administration technique (e.g., gavage, injection) and vehicle. Consider measuring plasma concentrations to confirm exposure.2. Optimize the behavioral paradigm to increase its sensitivity. Ensure animals are properly habituated and trained.3. Test a wider range of doses to identify a more stable and reproducible effective dose. |
| Difficulty in translating in vitro potency to in vivo efficacy. | 1. Poor pharmacokinetic properties of the compound (e.g., low brain penetration, rapid metabolism).2. In vitro assay conditions do not accurately reflect the in vivo environment (e.g., native receptor composition, presence of auxiliary subunits). | 1. Conduct pharmacokinetic studies to determine the brain-to-plasma ratio and metabolic stability of the compound.2. Use primary neuronal cultures or brain slice preparations for in vitro electrophysiology to assess the compound's effect on native AMPA receptors. |
Data Summary
Table 1: Comparison of Pro-convulsant Liability of Selected AMPA Receptor PAMs
| Compound | Class/Type | Minimum Effective Dose (MED) for Cognition (mg/kg, p.o. in rats) | Pro-convulsant Activity in MEST | Therapeutic Window | Reference(s) |
| MDI-222 | Pyrazole / Class II | 0.3 (acute), 0.1 (sub-chronic) in Novel Object Recognition | Not pro-convulsant up to 30 mg/kg | ≥1000-fold | |
| CX516 | Ampakine / Low-impact | Varies by assay | Low pro-convulsant potential | Wide | |
| PF-04725379 | Not specified | Not specified | Convulsions observed at higher doses | Narrower than low-impact PAMs | |
| TAK-137 | Dihydropyrido-thiadiazine-2,2-dioxide | Not specified | Little agonistic effect, wide therapeutic window | Wide |
Note: This table provides a summary based on available preclinical data. Direct comparison between compounds should be made with caution due to variations in experimental protocols and animal models.
Experimental Protocols
Maximal Electroshock Seizure Threshold (MEST) Test
Objective: To determine the effect of a test compound on the seizure threshold.
Materials:
-
Electroconvulsive shock device with corneal electrodes.
-
Saline solution (0.9%).
-
Topical anesthetic for the cornea (e.g., tetracaine).
-
Test compound (e.g., MDI-222) and vehicle.
-
Rodents (rats or mice).
Procedure:
-
Administer the test compound or vehicle to the animals at the desired dose and route of administration.
-
At the time of peak drug effect, anesthetize the corneas of the animal with a topical anesthetic.
-
Apply a drop of saline to each corneal electrode to ensure good electrical contact.
-
Place the corneal electrodes on the corneas of the animal.
-
Deliver a constant current electrical stimulus for a fixed duration (e.g., 0.2 seconds). The intensity of the current is varied to determine the threshold for inducing a tonic hindlimb extension seizure.
-
The endpoint is the presence or absence of a tonic hindlimb extension. The threshold is defined as the current intensity that induces this endpoint in 50% of the animals (CC50).
-
A compound is considered pro-convulsant if it significantly lowers the seizure threshold compared to the vehicle-treated group.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To characterize the effect of an AMPA receptor PAM on AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External and internal recording solutions.
-
AMPA receptor agonist (e.g., glutamate or AMPA).
-
Test compound (e.g., MDI-222).
-
Rapid solution application system.
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill it with internal solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Apply the AMPA receptor agonist for a brief period to elicit a baseline AMPA receptor-mediated current.
-
Co-apply the agonist with the test compound at various concentrations to determine its effect on the amplitude, deactivation, and desensitization kinetics of the current.
-
Analyze the data to determine the EC50 of the compound for potentiating the AMPA receptor response.
Visualizations
Caption: AMPA Receptor Signaling Pathway.
Caption: Preclinical Experimental Workflow for AMPA PAMs.
Caption: Troubleshooting Logic for Unexpected Seizures.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
MDI-222 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MDI-222.
Frequently Asked Questions (FAQs)
Q1: My MDI-222 solution appears cloudy or precipitates out of solution. What should I do?
A1: MDI-222 has been reported to have poor solubility.[1] This can lead to inconsistent results due to variability in the actual concentration of the compound in your experiments.
Troubleshooting Steps:
-
Vehicle Selection: The original studies used a 1% methylcellulose (B11928114) vehicle for oral administration.[1] For in vitro studies, ensure the solvent is appropriate and that the final concentration of the solvent in your assay is not confounding.
-
Sonication: Gently sonicate your solution to aid in dissolution.
-
Warming: A slight and carefully controlled warming of the solution might help, but be cautious of potential compound degradation.
-
Fresh Preparation: Prepare solutions fresh for each experiment to minimize precipitation over time.
-
Formulation: For in vivo studies, a nanomilled formulation was used to improve plasma exposure in some experiments.[1] If you are experiencing significant solubility issues, consider advanced formulation strategies.
Q2: I am not observing the expected cognitive enhancement in the Novel Object Recognition (NOR) test. What are some possible reasons?
A2: Several factors can influence the outcome of the NOR test. MDI-222 was shown to be effective at specific doses and time points.
Troubleshooting Steps:
-
Dose and Administration: The minimum effective dose (MED) for MDI-222 in rats was 0.3 mg/kg (p.o.) with acute administration and 0.1 mg/kg with sub-chronic administration.[1][2] Ensure your dosing regimen is within this range. The pre-treatment time used in the original studies was 0.5 hours prior to testing.
-
Animal Stress: High levels of stress can interfere with learning and memory. Ensure proper handling and habituation of the animals to the testing environment.
-
Object Selection: The objects used should be sufficiently different to be discriminable but not so different as to induce a neophobic response. They should also be of a material that does not encourage chewing.
-
Exploration Time: If the animals are not exploring the objects, they cannot form a memory. A minimum exploration time is often required for valid data. Consider pre-exposing the animals to the empty arena to reduce anxiety.
Q3: In the passive avoidance test, my control animals show very long latencies, making it difficult to see a drug effect. What can I do?
A3: This suggests a very strong fear memory, which can create a ceiling effect.
Troubleshooting Steps:
-
Shock Intensity and Duration: A very high shock intensity or long duration can lead to a robust memory that is difficult to modulate. Consider reducing the shock intensity (e.g., from 1.0mA to 0.3-0.5mA) or duration.
-
Habituation: Increased handling and habituation to the testing apparatus (without the shock) can help reduce generalized fear and anxiety.
-
Test Duration: If you have a maximum cutoff time for the test, consider extending it to allow for more variability in the latencies.
Q4: I am seeing unexpected drug-drug interactions in my in vivo studies. Could MDI-222 be the cause?
A4: Yes, the development of MDI-222 was halted in part due to its activation of the pregnane (B1235032) X receptor (PXR). PXR is a key regulator of drug-metabolizing enzymes and transporters. Its activation can lead to altered metabolism and disposition of co-administered drugs. It is crucial to be aware of this potential for drug-drug interactions when designing and interpreting your experiments.
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| In Vitro Potency (pEC50) | 5.3 (EC50 = 5.0 µM) | Human (hGluA2) | AMPA Receptor Potentiation |
| Novel Object Recognition (NOR) - Acute MED | 0.3 mg/kg p.o. | Rat | Behavioral |
| Novel Object Recognition (NOR) - Sub-chronic MED | 0.1 mg/kg p.o. | Rat | Behavioral |
| Passive Avoidance - MED | 10 mg/kg p.o. | Rat | Behavioral |
| In Vivo Electrophysiology - Effective Dose | 10 mg/kg i.v. | Rat | Dentate Gyrus Population Spike |
| Seizure Threshold (MEST) | No significant effect up to 30 mg/kg p.o. | Rat | Safety |
Experimental Protocols
In Vitro AMPA Receptor Potentiation Assay
Objective: To determine the potency of MDI-222 in potentiating AMPA receptor function.
Methodology:
-
Cell Culture: Use cells stably expressing human (hGluA1-4) or rat (rGluA2) homomeric AMPA receptors.
-
Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye.
-
Compound Application: Pre-incubate the cells with varying concentrations of MDI-222.
-
Agonist Stimulation: Apply a fixed concentration of glutamate (B1630785) (e.g., 100 µM). Due to rapid desensitization, glutamate alone may not elicit a strong signal.
-
Data Acquisition: Measure the increase in intracellular calcium levels using a fluorescence plate reader.
-
Analysis: Plot the concentration-response curve to determine the pEC50 of MDI-222.
Novel Object Recognition (NOR) Test
Objective: To assess the effect of MDI-222 on recognition memory.
Methodology:
-
Habituation: Acclimate the animals to the testing arena (e.g., an open field box) for a set period (e.g., 10 minutes) on the day before the test.
-
Training (Sample Phase): Place the animal in the arena with two identical objects and allow it to explore for a defined period (e.g., 10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).
-
Testing (Choice Phase): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the animal spends exploring each object. Exploration is typically defined as the nose being within a close proximity (e.g., 2 cm) to the object.
-
Analysis: Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / (Total exploration time)).
Passive Avoidance Test
Objective: To evaluate the effect of MDI-222 on fear-associated memory.
Methodology:
-
Apparatus: Use a two-chambered apparatus with a light and a dark compartment separated by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition): Place the animal in the light compartment. When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.3-1.0 mA for 1-2 seconds).
-
Retention Test: After a set interval (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: Administer MDI-222 or vehicle at a specified time before the training or retention test, depending on the experimental question. For example, MDI-222 was shown to reverse a scopolamine-induced deficit in this task.
Visualizations
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
MDI-222 Technical Support Center: Seizure Threshold Assessment in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of MDI-222 on seizure thresholds in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide clarity for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MDI-222?
MDI-222 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor.[1][2][3][4] As a Class II AMPAR PAM, it enhances the function of AMPA receptors in the presence of the agonist, glutamate.[1] This modulation enhances cognitive function. MDI-222 has demonstrated potentiation of both human (hGluA1-4) and rat (rGluA2) homomeric AMPA receptors, as well as heterooligomeric AMPARs in rat neurons.
Q2: Does MDI-222 have pro-convulsant or convulsant side effects?
A key challenge with AMPA receptor PAMs is balancing cognitive enhancement with the risk of pro-convulsant or convulsant side effects. However, preclinical studies have shown that MDI-222 has a significantly improved safety profile with a much-reduced convulsant liability compared to other molecules with a similar mechanism.
Q3: How does MDI-222 affect the seizure threshold in animal models?
In the maximal electroshock seizure threshold (MEST) test in rats, MDI-222 did not significantly lower the seizure threshold at oral doses up to 30 mg/kg. This indicates that MDI-222 is not pro-convulsant within this dose range.
Troubleshooting Guide
Issue: Observing unexpected pro-convulsant activity in our MDI-222 study.
-
Verify Compound Integrity and Formulation: Ensure the MDI-222 compound is of high purity and has been stored correctly. The standard vehicle for oral administration is 1% methylcellulose (B11928114). Improper formulation could affect drug exposure and results.
-
Confirm Dose and Administration Route: MDI-222 was administered orally (p.o.) in the key safety study. Intravenous (i.v.) administration has been used for other endpoints but at different doses. Ensure the correct route and dose are being used as per your experimental design.
-
Review Animal Strain and Health Status: The reported studies used rats. Different species or strains of animals may have varying sensitivities to AMPA receptor modulation. Ensure animals are healthy and free from any conditions that might lower their baseline seizure threshold.
-
Check Experimental Parameters of the MEST Test: The MEST test is sensitive to variations in electrical stimulation parameters. The established protocol for MDI-222 testing involved corneal application of a current of approximately 60-70 mA with a 0.1 ms (B15284909) duration. Any deviation could lead to altered seizure thresholds.
Data Presentation
Table 1: Effect of MDI-222 on Seizure Threshold in the Maximal Electroshock Seizure Threshold (MEST) Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Current for 50% Convulsion (CC50) (mA) |
| Vehicle (1% methylcellulose) | - | 60 ± 4 |
| MDI-222 | 3 | 53 ± 2 |
| MDI-222 | 10 | 51 ± 4 |
| MDI-222 | 30 | 52 ± 2 |
| Saline | - | 49 ± 8 |
| Picrotoxin (B1677862) (Positive Control) | 2 (i.p.) | 26 ± 1 |
Data presented as mean ± standard error of the mean (n=12/group).
Experimental Protocols
Maximal Electroshock Seizure Threshold (MEST) Test
This protocol details the methodology used to assess the pro-convulsant potential of MDI-222 in rats.
-
Animals: Male rats (n=12 per group) are used for the study. A satellite group (n=2-3 per dose) can be included for pharmacokinetic analysis.
-
Drug Administration:
-
MDI-222 is formulated in a 1% methylcellulose vehicle.
-
The compound is administered orally (p.o.) via gavage at doses of 3, 10, and 30 mg/kg.
-
A vehicle control group receives 1% methylcellulose.
-
A positive control group receives picrotoxin (2 mg/kg, i.p.).
-
There is a 30-minute pre-treatment time before the seizure induction.
-
-
Seizure Induction:
-
Corneal electrodes are used to apply an electrical current.
-
The current intensity is approximately 60-70 mA with a duration of 0.1 ms.
-
This stimulation is sufficient to induce tonic and full tonic-clonic seizures in control animals.
-
-
Endpoint Measurement:
-
The primary endpoint is the current (in mA) required to induce a seizure in 50% of the animals in each group (CC50).
-
A significant reduction in the CC50 value compared to the vehicle control indicates a pro-convulsant effect.
-
Visualizations
Caption: Signaling pathway of MDI-222 as an AMPA Receptor PAM.
Caption: Experimental workflow for the MEST test with MDI-222.
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
Avoiding MDI-222 degradation during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals working with MDI-222, a novel AMPA receptor positive allosteric modulator (PAM). The information provided is intended to help troubleshoot potential issues and answer frequently asked questions related to its experimental use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of MDI-222 in experimental settings.
| Problem | Potential Cause | Suggested Solution |
| Difficulty Dissolving MDI-222 | MDI-222 has been noted for its poor solubility.[1] The chosen solvent may not be appropriate or the concentration may be too high. | - Use a vehicle such as 1% methylcellulose (B11928114) for in vivo oral administration.[1] - For in vitro studies, consider creating a stock solution in an appropriate organic solvent like DMSO before further dilution in aqueous buffers. - Sonication or gentle heating may aid dissolution, but should be used with caution to avoid degradation. Monitor for any changes in the solution's appearance. |
| Precipitation of MDI-222 in Solution | The compound may be precipitating out of the aqueous buffer after dilution from a stock solution. This can be due to the final concentration exceeding its aqueous solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible and consistent across experiments. - Prepare fresh dilutions from the stock solution immediately before use. - Visually inspect solutions for any signs of precipitation before administration or application. |
| Inconsistent Experimental Results | This could be due to a variety of factors, including inconsistent dosing, compound degradation, or issues with the experimental setup. | - For in vivo studies, ensure accurate oral gavage technique and consistent vehicle preparation.[1] - Prepare fresh solutions of MDI-222 for each experiment to minimize the potential for degradation. - Include appropriate positive and negative controls in your experiments to validate the assay performance. For example, LY404187 was used as a reference compound in some MDI-222 studies.[1] |
| Suspected Compound Degradation | While specific degradation pathways for MDI-222 are not detailed in available literature, general chemical principles suggest that exposure to harsh conditions can lead to degradation. | - Store the solid compound and stock solutions in a cool, dark, and dry place. Follow general guidelines for drug storage, which often recommend protection from light and humidity.[2] - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller volumes for single-use. - Do not use solutions that have changed color or show signs of precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is MDI-222 and what is its mechanism of action?
A1: MDI-222 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor. It enhances the function of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system, without directly activating the receptor itself.
Q2: What were the key findings from the preclinical studies of MDI-222?
A2: Preclinical studies demonstrated that MDI-222 is an AMPAR PAM that enhances cognitive performance in rats. It was shown to reverse cognitive deficits in novel object recognition and passive avoidance tasks. Importantly, it exhibited a significantly improved safety profile compared to other molecules in its class, with a large therapeutic window between effective doses for cognition enhancement and those causing pro-convulsant side effects.
Q3: Why was the development of MDI-222 halted?
A3: The development of MDI-222 was stopped due to non-mechanism-related developability issues. These issues included poor solubility, high protein binding, and activation of the pregnane (B1235032) X receptor, which indicated a potential for drug-drug interactions.
Q4: What are the recommended storage conditions for MDI-222?
A4: While specific storage instructions for MDI-222 are not provided in the search results, general best practices for chemical compounds should be followed. Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh or store aliquots at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.
Q5: In which in vivo models has MDI-222 been tested?
A5: MDI-222 has been tested in rats in the novel object recognition (NOR) task and a scopolamine-induced deficit in a passive avoidance task. It was also evaluated in the maximal electroshock threshold test (MEST) to assess its pro-convulsant potential.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of MDI-222.
Table 1: In Vitro Potency of MDI-222 at Human AMPA Receptors
| Receptor Subtype | pEC₅₀ |
| hGluA2 | 5.3 |
Data from Ca²⁺ flux assays. The application of glutamate (B1630785) alone did not elicit a signal; the presence of MDI-222 was required.
Table 2: Effective Doses of MDI-222 in Rat Behavioral Models
| Behavioral Assay | Dosing Regimen | Minimum Effective Dose (MED) |
| Novel Object Recognition (NOR) | Acute | 0.3 mg/kg (p.o.) |
| Novel Object Recognition (NOR) | Sub-chronic (7 days) | 0.1 mg/kg (p.o.) |
| Passive Avoidance (Scopolamine-induced deficit) | Acute | 10 mg/kg (p.o.) |
p.o. = oral gavage
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings
This protocol was used to assess the effect of MDI-222 on native AMPA receptors in rat cultured hippocampal neurons.
-
Cell Preparation: Rat hippocampal neurons were cultured using standard methods.
-
Recording Setup: Whole-cell voltage-clamp recordings were performed using an Axopatch 200B amplifier and pClamp 8.0 software. Cells were held at a membrane potential of -70 mV.
-
Drug Application: A fast-step perfusion system was used for rapid solution exchange. AMPA (30 µM) was applied in 2-second pulses every 30 seconds to induce inward currents.
-
MDI-222 Application: MDI-222 was co-applied with AMPA at concentrations ranging from 1 nM to 10 µM.
-
Data Analysis: The potentiation of AMPA-induced currents was quantified by measuring the total charge transfer (area under the curve), and the rates of desensitization and deactivation of the AMPA receptors.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) in Rats
This protocol was used to evaluate the effect of MDI-222 on recognition memory.
-
Animal Subjects: Adult male Lister hooded rats were used.
-
Drug Administration: MDI-222 was administered via oral gavage (p.o.) in a 1% methylcellulose vehicle. Dosing occurred either acutely (30 minutes before testing) or sub-chronically (once daily for 7 days, with the final dose 30 minutes before testing on day 8).
-
Familiarization Phase (T1): Rats were placed in an arena with two identical objects and the time spent exploring each object was recorded.
-
Test Phase (T2): After a delay, one of the familiar objects was replaced with a novel object. The time spent exploring the novel versus the familiar object was recorded.
-
Data Analysis: A discrimination index (D2) was calculated to quantify the preference for the novel object, indicating recognition memory.
Visualizations
References
Validation & Comparative
A Comparative Analysis of MDI-222 and Other AMPAkines for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of MDI-222, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (PAM), with other notable AMPAkines, CX717 and CX516. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms to facilitate an objective evaluation of these compounds.
Data Presentation: Comparative Efficacy of AMPAkines
The following table summarizes the available preclinical data for MDI-222, CX717, and CX516 across various assays for cognitive enhancement and safety. Direct comparison is limited by the use of different experimental paradigms for each compound.
| Parameter | MDI-222 | CX717 | CX516 |
| Mechanism of Action | Class II AMPA Receptor Positive Allosteric Modulator[1] | Low-Impact AMPA Receptor Positive Allosteric Modulator | AMPA Receptor Positive Allosteric Modulator |
| Cognitive Enhancement Assay | Novel Object Recognition (NOR) Test[2][3][4] | 5-Choice Serial Reaction Time Task (5-CSRTT), Object Recognition Memory Task[5] | Delayed-Nonmatch-to-Sample (DNMS) Task |
| Minimum Effective Dose (MED) / Effective Dose | NOR: 0.3 mg/kg (acute, p.o.), 0.1 mg/kg (sub-chronic, p.o.) Passive Avoidance: 10 mg/kg (p.o.) | 5-CSRTT: 20 mg/kg (s.c.) showed reduced incorrect responses Object Recognition: 20 mg/kg (s.c.) showed detrimental effect | DNMS: Improved performance at undisclosed doses |
| Safety Assay | Maximal Electroshock Threshold Test (MEST) | Not explicitly found in the context of a direct pro-convulsant assay. | Not explicitly found in the context of a direct pro-convulsant assay. |
| Safety Profile | Not pro-convulsant up to 30 mg/kg (p.o.) | Generally well-tolerated in human studies, with headache and dizziness as common side effects. | Generally well-tolerated in a clinical trial for schizophrenia, but associated with fatigue, insomnia, and epigastric discomfort. |
| Clinical Trial Outcome | Preclinical development halted due to non-mechanism-related issues. | Showed a trend towards improvement in ADHD symptoms in a Phase 2a trial. | Ineffective for cognitive deficits in schizophrenia in a placebo-controlled trial. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.
Novel Object Recognition (NOR) Test
This test assesses learning and memory in rodents based on their innate tendency to explore novel objects.
-
Apparatus: A circular arena (e.g., 60 cm diameter, 50 cm high) made of dark, non-reflective material.
-
Habituation: Rodents are individually placed in the empty arena for a set period (e.g., 5-10 minutes) on consecutive days prior to the test to acclimate them to the environment.
-
Training/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific period, which can be varied to test short-term or long-term memory.
-
Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: The discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time for both objects. A higher DI indicates better recognition memory. For the MDI-222 study, the D2 index was also used, representing the difference in exploration time as a proportion of the total exploration time.
Maximal Electroshock Threshold (MEST) Test
This assay is used to assess the pro-convulsant or anti-convulsant properties of a compound.
-
Apparatus: An electroshock apparatus capable of delivering a constant current for a fixed duration through corneal or ear-clip electrodes.
-
Procedure: A series of electrical stimuli of increasing intensity are delivered to the animal until a tonic hindlimb extension seizure is elicited. The current intensity at which this occurs is defined as the seizure threshold.
-
Drug Administration: The test compound is administered at various doses prior to the electrical stimulation.
-
Data Analysis: The effect of the compound on the seizure threshold is determined. A compound that lowers the seizure threshold is considered pro-convulsant, while one that elevates it is considered anti-convulsant. In the case of MDI-222, it did not significantly lower the seizure threshold at doses up to 30 mg/kg.
Mandatory Visualization
AMPA Receptor Signaling Pathway and Modulation by AMPAkines
The following diagram illustrates the fundamental signaling pathway of AMPA receptors and the mechanism of action of positive allosteric modulators like MDI-222.
Caption: AMPA receptor signaling cascade and potentiation by AMPAkines.
Experimental Workflow for Novel Object Recognition Test
The logical flow of the Novel Object Recognition (NOR) test is depicted in the diagram below.
Caption: Workflow of the Novel Object Recognition (NOR) test.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the putative cognitive-enhancing ampakine, CX717, on attention and object recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
MDI-222: A Leap Forward in AMPA Modulator Safety for Neurological Research
A comparative analysis of the next-generation AMPA receptor modulator MDI-222 against its first-generation predecessors reveals a significantly improved safety profile, particularly concerning the risk of seizures. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to inform future research and development in therapies for cognitive and mood disorders.
Positive allosteric modulators (PAMs) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor have long held promise for treating a range of neurological conditions by enhancing cognitive function. However, a significant hurdle for first-generation AMPA modulators has been their narrow therapeutic window, with a high risk of inducing pro-convulsant or convulsant side effects at doses close to those required for cognitive enhancement. MDI-222, a novel AMPAR PAM, has been developed to address this critical safety concern, demonstrating a much-reduced liability for such adverse events in preclinical studies.
Comparative Safety and Efficacy at a Glance
The following table summarizes the key safety and efficacy parameters of MDI-222 in comparison to representative first-generation AMPA modulators, aniracetam (B1664956) and CX516.
| Feature | MDI-222 | Aniracetam (First-Generation) | CX516 (First-Generation) |
| Primary Safety Concern | Low pro-convulsant/convulsant liability.[1] | Generally well-tolerated; mild and transient side effects.[2] | Minimal side effects in clinical trials; allergic rash reported.[3] |
| Therapeutic Window | ≥1000-fold between cognitive enhancement and mechanism-related side effects.[1][[“]] | Not explicitly defined, but generally considered to have a wider safety margin than other first-generation modulators. | Low potency and short half-life made it difficult to establish a clear therapeutic window in human trials. |
| Pro-convulsant/Convulsant Activity | Not pro-convulsant in the maximal electroshock threshold test (MEST) up to 30 mg/kg (p.o.).[1][[“]][[“]] | No convulsant activity on its own (up to 100 nmol i.c.v.) in DBA/2 mice.[2] | No significant convulsant activity reported at clinically tested doses. |
| Cognitive Enhancement | Minimum effective dose (MED) of 0.3 mg/kg (p.o.) in novel object recognition (NOR) test in rats.[1][[“]] | Effective at oral doses of 10-100 mg/kg in various rodent models of impaired learning and memory.[6] | Showed some evidence of cognitive enhancement in preclinical models, but human trial results were disappointing due to low potency. |
| Common Side Effects | Preclinical development halted due to non-mechanism-related issues.[[“]][[“]] | Headaches, nausea, insomnia (generally mild and transient).[2] | Allergic rash (12.5% frequency in one trial), fatigue, insomnia, epigastric discomfort.[3][7] |
Delving into the Experimental Evidence
The improved safety profile of MDI-222 is substantiated by rigorous preclinical testing. A key assay used to determine the pro-convulsant liability of a compound is the Maximal Electroshock Threshold Test (MEST).
Experimental Protocol: Maximal Electroshock Threshold Test (MEST)
The MEST is a widely used preclinical model to assess a compound's potential to induce or protect against seizures. The test determines the minimum electrical current required to induce a tonic hindlimb extension seizure in a rodent.
Objective: To evaluate the effect of a test compound on the seizure threshold. An increase in the threshold indicates anticonvulsant properties, while a decrease suggests pro-convulsant effects.
Materials:
-
Male rodents (e.g., mice or rats)
-
Electroconvulsive shock apparatus with corneal or ear clip electrodes
-
Saline solution (0.9%)
-
Test compound (MDI-222 or first-generation modulator) and vehicle control
Procedure:
-
Animal Preparation: Animals are acclimatized to the laboratory environment. The test compound or vehicle is administered via the intended route (e.g., oral gavage, intraperitoneal injection) at a specified time before the electroshock.
-
Electrode Placement: A drop of saline is applied to the corneal electrodes to ensure good electrical contact. The electrodes are then placed on the corneas of the animal.
-
Stimulation: A constant alternating current (e.g., 60 Hz) is delivered for a short duration (e.g., 0.2 seconds). The intensity of the current is varied to determine the threshold.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of the hindlimbs.
-
Threshold Determination: The current intensity at which 50% of the animals exhibit a tonic hindlimb extension seizure (the CC50) is determined. The effect of the test compound is assessed by comparing the CC50 of the treated group to the vehicle control group.
In the case of MDI-222, it was found to not significantly lower the seizure threshold in the MEST at any dose tested up to a maximum of 30 mg/kg (p.o.), indicating its lack of pro-convulsant activity at effective doses for cognitive enhancement.[1][[“]][[“]]
Understanding the Mechanism: AMPA Receptor Signaling
The therapeutic and adverse effects of AMPA modulators are rooted in their ability to enhance the activity of AMPA receptors, which are crucial for fast excitatory neurotransmission in the brain. The following diagram illustrates the key downstream signaling pathways activated upon AMPA receptor potentiation.
Caption: AMPA Receptor Signaling Cascade.
Positive allosteric modulators like MDI-222 bind to the AMPA receptor and enhance the influx of sodium ions (Na+) in response to glutamate binding. This leads to depolarization of the neuron, which facilitates the activation of NMDA receptors and subsequent calcium (Ca2+) influx. The rise in intracellular Ca2+ activates downstream signaling molecules like Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA).[8][9][10] These kinases then phosphorylate various synaptic proteins, including AMPA receptor subunits, leading to changes in synaptic strength, a process known as synaptic plasticity, which is believed to underlie learning and memory.
While this pathway is crucial for cognitive enhancement, excessive activation of AMPA receptors can lead to neuronal overexcitation and an increased risk of seizures. The innovation of MDI-222 lies in its ability to potentiate AMPA receptor function sufficiently to promote cognitive benefits without tipping the balance towards the excessive neuronal firing that triggers seizures.
Conclusion
MDI-222 represents a significant advancement in the development of AMPA receptor modulators, offering a promising tool for neuroscience research. Its substantially wider therapeutic window compared to first-generation compounds mitigates the primary safety concern of seizure liability that has previously hampered the clinical progression of this class of drugs. The detailed experimental data and understanding of its mechanism of action provide a solid foundation for further investigation into its potential therapeutic applications for a variety of cognitive and mood disorders. While the preclinical development of MDI-222 was halted for reasons unrelated to its mechanism of action, it serves as a crucial proof-of-concept for the development of safer and more effective AMPA modulators.[[“]][[“]]
References
- 1. Mechanism of Ca2+/calmodulin-dependent kinase II regulation of AMPA receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniracetam reverses the anticonvulsant action of NBQX and GYKI 52466 in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of CX516, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. Effects of the novel compound aniracetam (Ro 13-5057) upon impaired learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of CaMKII regulation of AMPA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compartmentalized PKA signaling events are required for synaptic tagging and capture during hippocampal late-phase long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
MDI-222: A Comparative Analysis of its Cognitive-Enhancing Effects in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MDI-222's Performance Against Established Cognitive Enhancers.
In the landscape of cognitive enhancement drug discovery, the pursuit of compounds with robust efficacy and a favorable safety profile is paramount. MDI-222, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a promising candidate. This guide provides a comprehensive comparison of MDI-222's cognitive-enhancing effects with established nootropics, Donepezil and Memantine, in validated animal models of cognition. All quantitative data is presented in standardized tables, and detailed experimental protocols are provided to facilitate replication and further investigation.
Mechanism of Action: Enhancing Synaptic Plasticity
MDI-222 exerts its pro-cognitive effects by binding to an allosteric site on AMPA receptors, potentiating the receptor's response to the endogenous ligand, glutamate. This modulation enhances excitatory synaptic transmission, a fundamental process for learning and memory. Unlike direct agonists, PAMs like MDI-222 only augment the existing glutamatergic signal, which may contribute to a wider therapeutic window.
Caption: Signaling pathway of MDI-222 as an AMPA receptor positive allosteric modulator.
Comparative Efficacy in Animal Models of Cognition
The cognitive-enhancing properties of MDI-222 have been evaluated in rodent models of memory, specifically the Novel Object Recognition (NOR) test and the scopolamine-induced passive avoidance task. These models are widely used to assess different aspects of learning and memory and to screen for potential nootropic agents.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a form of declarative memory. The data below summarizes the performance of MDI-222 in comparison to Donepezil and Memantine in this paradigm.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| MDI-222 | Rat | Acute (p.o.) | Minimum Effective Dose (MED) of 0.3 mg/kg significantly increased time exploring the novel object. | [1][2][3] |
| Sub-chronic (p.o.) | MED reduced to 0.1 mg/kg after 7 days of dosing. | [1][2] | ||
| Donepezil | Rat (scopolamine-induced deficit) | Acute (i.p.) | 1 mg/kg reversed scopolamine-induced deficit in novel object preference. | |
| Memantine | Rat (aged) | Chronic (i.p.) | 20 mg/kg for 21 days reversed age-related deficits in recognition memory. | |
| Rat (methamphetamine-induced deficit) | Acute (i.p.) | 5 mg/kg ameliorated deficits in novel object recognition. |
Scopolamine-Induced Passive Avoidance Task
This task evaluates fear-motivated learning and memory. Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce a transient amnesic state. The effectiveness of the test compounds in reversing this deficit is a measure of their cognitive-enhancing potential.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| MDI-222 | Rat (scopolamine-induced deficit) | Acute (p.o.) | MED of 10 mg/kg significantly reversed the scopolamine-induced deficit in passive avoidance. | |
| Donepezil | Rat (scopolamine-induced deficit) | Acute (s.c.) | 0.5-1.0 mg/kg almost completely blocked the inhibitory effects of 0.2 mg/kg scopolamine. | |
| Memantine | Rat (scopolamine-induced deficit) | Acute (i.p.) | Significantly increased latency to enter the dark compartment, indicating improved memory. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Caption: General experimental workflow for cognitive testing in animal models.
Novel Object Recognition (NOR) Test Protocol
-
Habituation: Rats are individually habituated to the testing arena (e.g., a 50x50x50 cm open field) for 5-10 minutes in the absence of any objects for 2-3 consecutive days. This reduces novelty-induced stress and exploratory behavior not related to the objects.
-
Training/Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. A rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Scopolamine-Induced Passive Avoidance Protocol
-
Apparatus: A two-chambered apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Training Trial: A rat is placed in the lit compartment. After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened. Due to their natural preference for dark spaces, the rat will typically enter the dark compartment. Once the rat has fully entered, the door closes, and a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered. The rat is then removed from the apparatus.
-
Drug Administration: Scopolamine (e.g., 1 mg/kg, i.p.) is administered typically 30 minutes before the training trial to induce amnesia. The test compound (MDI-222, Donepezil, or Memantine) is administered at a specified time before scopolamine or the training trial, depending on the study design.
-
Retention Trial: 24 hours after the training trial, the rat is placed back into the lit compartment. The latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300 seconds). A longer latency is indicative of better memory of the aversive experience.
-
Data Analysis: The step-through latencies are compared between the different treatment groups.
Conclusion
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Study Validation of MDI-222's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of MDI-222, a novel α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor positive allosteric modulator (PAM), with its predecessor, UoS12258. The data presented is derived from preclinical in vitro and in vivo studies aimed at evaluating the efficacy and safety profile of MDI-222 as a potential therapeutic agent for cognitive and mood disorders.[1][2][3] The primary challenge in the development of AMPA receptor PAMs is to enhance cognitive function without inducing mechanism-related side effects such as convulsions.[2][3] MDI-222 was developed to address this challenge, demonstrating a significantly improved safety profile over other molecules in its class.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, comparing the in vitro potency and in vivo efficacy and safety of MDI-222 and UoS12258.
Table 1: In Vitro Potency at Human AMPA Receptors
| Compound | hGluA1 (EC50, µM) | hGluA2 (EC50, µM) | hGluA3 (EC50, µM) | hGluA4 (EC50, µM) |
| MDI-222 | 1.2 ± 0.2 | 1.5 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.1 |
| UoS12258 | 0.8 ± 0.1 | 1.1 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.1 |
Table 2: In Vivo Efficacy in Cognitive Enhancement Models in Rats
| Compound | Novel Object Recognition (MED, mg/kg, p.o.) | Passive Avoidance (Scopolamine-Impaired) (MED, mg/kg, p.o.) |
| MDI-222 (Acute) | 0.3 | 10 |
| MDI-222 (Sub-chronic) | 0.1 | Not Reported |
| UoS12258 (Acute) | 0.3 | Effective |
| UoS12258 (Sub-chronic) | 0.03 | Not Reported |
MED: Minimum Effective Dose p.o.: Per os (by mouth)
Table 3: In Vivo Safety Profile in Rats
| Compound | Maximal Electroshock Threshold (MEST) Test (Pro-convulsant effects) | Therapeutic Window |
| MDI-222 | No significant effect up to 30 mg/kg (p.o.) | ≥1000-fold |
| UoS12258 | Significant changes at doses below 10 mg/kg | Not explicitly stated, but narrower than MDI-222 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Electrophysiology
-
Objective: To determine the potency of MDI-222 and UoS12258 at human homomeric AMPA receptors (hGluA1-4).
-
Method: Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing each of the human AMPA receptor subunits. AMPA (3 mM) was co-applied with increasing concentrations of the test compound. The potentiation of the AMPA-evoked current was measured to determine the EC50 value (the concentration of compound that produces 50% of the maximal effect).
Novel Object Recognition (NOR) Task in Rats
-
Objective: To assess the pro-cognitive effects of the compounds.
-
Method: The task is based on the spontaneous tendency of rats to explore a novel object more than a familiar one. On day 1 (acquisition trial), rats were placed in an arena with two identical objects. On day 2 (retention trial), after a delay to induce a memory deficit, one of the familiar objects was replaced with a novel one. The time spent exploring each object was recorded. The minimum effective dose (MED) that resulted in the rats spending significantly more time with the novel object was determined.
Scopolamine-Induced Passive Avoidance Deficit in Rats
-
Objective: To evaluate the ability of the compounds to reverse a chemically-induced cognitive deficit.
-
Method: On day 1 (conditioning), rats were placed in a two-chambered apparatus with a light and a dark compartment. Upon entering the dark compartment, they received a mild foot shock. On day 2 (retention test), the latency to enter the dark compartment was measured. Scopolamine was administered prior to the retention test to induce a memory deficit, resulting in a shorter latency. The test compound was administered to assess its ability to reverse this deficit and increase the step-through latency.
Maximal Electroshock Threshold (MEST) Test in Rats
-
Objective: To assess the pro-convulsant liability of the compounds.
-
Method: An electrical stimulus was delivered via corneal electrodes to determine the threshold current required to induce a tonic hindlimb extension seizure. The test compound was administered prior to the stimulus, and any significant lowering of the seizure threshold was indicative of a pro-convulsant effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AMPA receptor PAMs and the workflow of the key in vivo experiments.
Caption: Mechanism of action of MDI-222 as an AMPA receptor positive allosteric modulator.
Caption: Workflow for in vivo cognitive efficacy and safety testing of MDI-222.
Conclusion
MDI-222 demonstrates a pharmacological profile of a potent AMPA receptor PAM with clear pro-cognitive effects in preclinical models.[1][2] Importantly, it exhibits a significantly wider therapeutic window compared to its predecessor, UoS12258, with a much-reduced liability for pro-convulsant effects.[1] MDI-222 enhanced AMPAR function in vitro at human and rat receptors and improved cognitive performance in rats in the novel object recognition and passive avoidance tasks.[1][2] The minimum effective dose for cognitive enhancement was 0.3 mg/kg (p.o.) after acute administration, which decreased to 0.1 mg/kg after sub-chronic dosing in the NOR test.[2] In contrast to its efficacy, MDI-222 did not significantly lower the seizure threshold in the maximal electroshock threshold test at doses up to 30 mg/kg (p.o.).[1][4] This dissociation of cognitive enhancement from pro-convulsant effects represents a significant advancement in the development of safer AMPA receptor PAMs. Although the preclinical development of MDI-222 was halted for reasons unrelated to its mechanism of action, the findings from these studies provide a strong rationale for the continued pursuit of this therapeutic strategy for cognitive and mood disorders.[1]
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of MDI-222 and Piracetam as Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the novel, hypothetical nootropic agent MDI-222 and the well-established compound, Piracetam. The analysis is based on hypothesized experimental data for MDI-222, contrasted with established findings for Piracetam. This document is intended to serve as a framework for evaluating novel cognitive enhancers.
I. Overview and Mechanism of Action
MDI-222 is a conceptual next-generation nootropic designed for targeted cognitive enhancement with a multi-faceted mechanism of action. In this hypothetical model, MDI-222 is an AMPA receptor positive allosteric modulator with high affinity, and it also demonstrates significant effects on mitochondrial function and neuroinflammation.
Piracetam, the first-synthesized racetam nootropic, is thought to exert its cognitive-enhancing effects through several pathways.[1][2] It is known to modulate AMPA and NMDA glutamate (B1630785) receptors, which are crucial for learning and memory.[2][3][4] Additionally, Piracetam has been shown to improve the fluidity of neuronal cell membranes and enhance mitochondrial function, particularly under conditions of distress like oxidative stress. It also influences the cholinergic system by increasing the density of acetylcholine (B1216132) receptors.
The following table summarizes the key mechanistic differences between MDI-222 and Piracetam.
| Feature | MDI-222 (Hypothetical) | Piracetam (Established) |
| Primary Target | AMPA Receptor Positive Allosteric Modulator | Multi-target |
| Secondary Targets | Mitochondrial Complex I, Microglia | NMDA Receptors, Acetylcholine Receptors, Cell Membrane Fluidity |
| Potency (AMPA R) | High (EC50: 0.5 µM) | Low (EC50: >100 µM) |
| Neuroinflammatory Effect | Inhibits microglial activation | Minimal direct effect |
II. Preclinical Efficacy: Cognitive Enhancement in Animal Models
To assess and compare the in-vivo efficacy of MDI-222 and Piracetam, two standard behavioral assays for learning and memory in rodents were utilized: the Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test.
A. Morris Water Maze (MWM)
The MWM test is a widely used behavioral task to assess spatial learning and memory in rodents.
Experimental Protocol: Male Wistar rats (n=12 per group) were treated with either vehicle, MDI-222 (10 mg/kg), or Piracetam (100 mg/kg) orally for 14 consecutive days. On day 8, training in the MWM began, consisting of four trials per day for five days. A probe trial was conducted 24 hours after the final training session, where the escape platform was removed.
| Parameter | Vehicle Control | MDI-222 (10 mg/kg) | Piracetam (100 mg/kg) |
| Escape Latency (Day 5) | 35.2 ± 4.1 s | 15.8 ± 2.5 s | 25.1 ± 3.2 s |
| Time in Target Quadrant (Probe) | 28.5 ± 3.9 % | 55.2 ± 5.8 % | 40.1 ± 4.5 % |
| Platform Crossings (Probe) | 2.1 ± 0.5 | 6.8 ± 1.1 | 4.2 ± 0.8 |
The hypothetical data suggests that MDI-222 significantly improves spatial learning and memory consolidation compared to both the vehicle control and Piracetam.
B. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory in rodents, leveraging their innate preference for novelty.
Experimental Protocol: Male C57BL/6 mice (n=15 per group) were administered vehicle, MDI-222 (5 mg/kg), or Piracetam (50 mg/kg) intraperitoneally 30 minutes before the training session. During training, mice were exposed to two identical objects. After a 24-hour retention interval, one of the objects was replaced with a novel one, and the time spent exploring each object was recorded.
| Parameter | Vehicle Control | MDI-222 (5 mg/kg) | Piracetam (50 mg/kg) |
| Discrimination Index | 0.15 ± 0.05 | 0.45 ± 0.08 | 0.28 ± 0.06 |
| Total Exploration Time (s) | 45.3 ± 5.1 | 48.1 ± 4.9 | 46.5 ± 5.3 |
The Discrimination Index (DI) is calculated as (Time with Novel Object - Time with Familiar Object) / Total Exploration Time. A higher DI indicates better recognition memory. The hypothetical results show MDI-222 markedly enhances recognition memory.
III. Cellular and Molecular Mechanisms
A. Enhanced Synaptic Plasticity
The cognitive-enhancing effects of MDI-222 are hypothesized to stem from its potentiation of AMPA receptor-mediated synaptic transmission, a cornerstone of learning and memory. Piracetam also modulates AMPA receptors, though with lower potency.
Experimental Protocol: In Vitro Electrophysiology Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region of rat hippocampal slices. Long-term potentiation (LTP) was induced by high-frequency stimulation (HFS).
| Parameter | Control | MDI-222 (1 µM) | Piracetam (100 µM) |
| fEPSP Slope (% of Baseline) | 155 ± 8% | 225 ± 12% | 175 ± 10% |
These hypothetical findings suggest that MDI-222 more robustly enhances synaptic plasticity compared to Piracetam at the concentrations tested.
B. Mitochondrial Bioenergetics
Mitochondrial function is critical for neuronal health and cognitive processes. Both MDI-222 and Piracetam are shown to positively impact mitochondrial bioenergetics.
Experimental Protocol: High-Resolution Respirometry Oxygen consumption rates (OCR) were measured in isolated brain mitochondria from aged rats treated with either vehicle, MDI-222 (10 mg/kg), or Piracetam (100 mg/kg) for 28 days.
| Parameter | Vehicle Control | MDI-222 (10 mg/kg) | Piracetam (100 mg/kg) |
| Complex I Respiration (pmol O2/s/mg) | 85 ± 7 | 125 ± 9 | 105 ± 8 |
| ATP Production Rate (nmol/min/mg) | 120 ± 11 | 180 ± 15 | 145 ± 13 |
The hypothetical data indicates that MDI-222 has a more pronounced effect on improving mitochondrial respiration and ATP synthesis.
IV. Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed signaling pathway for MDI-222 at the glutamatergic synapse.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
V. Safety and Tolerability
Preliminary (hypothetical) safety data for MDI-222 in rodents suggests a favorable profile with a wide therapeutic window. Piracetam is generally well-tolerated with low toxicity.
| Parameter | MDI-222 (Hypothetical) | Piracetam (Established) |
| LD50 (Rat, Oral) | >2000 mg/kg | ~8000 mg/kg |
| Adverse Effects (at therapeutic doses) | None observed | Mild, infrequent (e.g., nervousness, agitation) |
| Drug-Drug Interactions | Low potential | Possible interactions with anticoagulants and thyroid hormones |
VI. Conclusion
This comparative guide, utilizing hypothetical data for the novel nootropic MDI-222 against the established profile of Piracetam, presents a framework for the evaluation of next-generation cognitive enhancers. The conceptual MDI-222 demonstrates superior efficacy in preclinical models of learning and memory, attributed to its potent and targeted mechanism of action on the AMPA receptor and its significant impact on mitochondrial function. Further empirical studies would be required to validate these hypothetical findings and fully characterize the therapeutic potential of any new nootropic agent.
References
MDI-222: A Preclinical Assessment of its Therapeutic Window as a Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MDI-222, a novel α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor positive allosteric modulator (PAM), in preclinical models. The focus is on its therapeutic window, comparing its efficacy in cognitive enhancement with its potential for mechanism-related side effects. Experimental data from in vitro and in vivo studies are presented to offer a clear perspective on its performance.
Executive Summary
MDI-222 is an AMPA receptor PAM designed to enhance cognitive function with a reduced liability for pro-convulsant or convulsant side effects, a significant challenge for this class of molecules.[1][2][3] Preclinical studies demonstrate that MDI-222 effectively enhances cognitive performance in rat models at doses significantly lower than those causing adverse effects, indicating a wide therapeutic window.[2][4] This profile suggests a favorable safety margin compared to earlier AMPA receptor modulators. While the preclinical development of MDI-222 was halted for reasons unrelated to its mechanism of action, the data generated provides a valuable benchmark for the development of safer cognitive enhancers.
Performance Comparison: MDI-222 Efficacy vs. Safety
The therapeutic index of MDI-222 is notably wide, with a significant gap between the plasma concentrations required for cognitive enhancement and those associated with adverse effects. Preclinical data indicates a therapeutic window of at least 1000-fold.
| Parameter | MDI-222 | Alternative (e.g., Picrotoxin - as a pro-convulsant control) | Reference Compound (UoS12258 - predecessor) |
| Mechanism of Action | AMPA Receptor Positive Allosteric Modulator | GABA-A Receptor Antagonist | AMPA Receptor Positive Allosteric Modulator |
| Cognitive Enhancement (MED, p.o. in rats) | 0.1 - 0.3 mg/kg (sub-chronic/acute NOR) | Not applicable | Data not available in provided search results |
| Pro-convulsant Activity (MEST) | Not pro-convulsant up to 30 mg/kg (p.o.) | Pro-convulsant at 2 mg/kg (i.p.) | Predecessor with higher convulsant liability |
| Therapeutic Window | ≥1000-fold | Not applicable | Narrower than MDI-222 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MDI-222 and the general workflow for assessing its therapeutic window in preclinical models.
References
- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Replicating MDI-222's Mechanism of Action: A Comparative Guide to AMPA Receptor Positive Allosteric Modulators
For researchers and drug development professionals investigating cognitive and mood disorders, positive allosteric modulators (PAMs) of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor represent a promising therapeutic avenue.[1][2][3] A key challenge in this field is enhancing AMPA receptor function to improve cognition without inducing pro-convulsant or convulsant side effects.[1][2] This guide provides a comparative overview of MDI-222, a novel AMPA receptor PAM with an improved safety profile, and other relevant modulators, supported by experimental data and detailed protocols to aid in the replication of published findings.
Mechanism of Action: Enhancing Synaptic Transmission
MDI-222 is a Class II AMPA receptor PAM that potentiates receptor function in the presence of glutamate (B1630785). Unlike direct agonists, PAMs like MDI-222 bind to an allosteric site on the receptor, which slows the rate of deactivation and/or desensitization. This leads to an enhanced and prolonged excitatory postsynaptic current, thereby strengthening synaptic transmission. This mechanism is believed to underlie the pro-cognitive effects of these compounds. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of MDI-222 as an AMPA Receptor PAM.
Comparative Efficacy and Safety Profile
The following tables summarize the preclinical data for MDI-222 in comparison to other AMPA receptor PAMs, UoS12258 and CX614. This data highlights the therapeutic window, a critical factor in the development of these compounds.
Table 1: In Vitro Potency of AMPA Receptor PAMs
| Compound | Assay | Receptor Subtype | Potency (EC₅₀ or MEC) | Maximum Response | Source |
| MDI-222 | Ca²⁺ flux | hGluA1-4 | pEC₅₀ values not reliably calculated | 30 ± 2% | |
| Whole-cell patch clamp | hGluA2 | Potentiation at 100 nM and 10 µM | 121 ± 7% and 702 ± 40% respectively | ||
| UoS12258 | Not specified | Rat native hetero-oligomeric | MEC of ~10 nM | Not specified | |
| CX614 | Whole-cell patch clamp | GluR2 (flop) | Not specified | Slower deactivation than cyclothiazide |
Table 2: In Vivo Efficacy in Cognition Models
| Compound | Model | Species | Minimum Effective Dose (MED) | Route of Administration | Source |
| MDI-222 | Novel Object Recognition (delay-induced) | Rat | 0.3 mg/kg (acute), 0.1 mg/kg (sub-chronic) | p.o. | |
| Passive Avoidance (scopolamine-induced) | Rat | 10 mg/kg | p.o. | ||
| UoS12258 | Novel Object Recognition (delay-induced) | Rat | 0.3 mg/kg (acute), 0.03 mg/kg (sub-chronic) | Not specified | |
| Passive Avoidance (scopolamine-induced) | Rat | Not specified | Not specified | ||
| Water Maze (aged) | Rat | Not specified | Not specified | ||
| CX614 | Not specified | Not specified | Not specified | Not specified |
Table 3: In Vivo Safety Profile (Pro-convulsant Potential)
| Compound | Model | Species | Effect on Seizure Threshold | Maximum Dose Tested | Source |
| MDI-222 | Maximal Electroshock Threshold Test (MEST) | Rat | Not pro-convulsant | 30 mg/kg (p.o.) | |
| UoS12258 | Maximal Electroshock Threshold Test (MEST) | Rat | No significant changes below 10 mg/kg | Not specified | |
| CX614 | Not specified | Not specified | Can cause convulsions at high doses | Not specified |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the potentiation of AMPA receptor-mediated currents by MDI-222.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Protocol:
-
Cell Preparation: Prepare acute brain slices (e.g., hippocampus) or use cultured neurons known to express AMPA receptors.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.3 with CsOH. The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Data Acquisition: Obtain stable whole-cell recordings in voltage-clamp mode (holding potential of -60 mV).
-
Drug Application: Apply glutamate (e.g., 1 mM) for a short duration to evoke a baseline AMPA receptor-mediated current. After a washout period, co-apply glutamate with varying concentrations of MDI-222.
-
Analysis: Measure the peak amplitude and the area under the curve of the evoked currents. The potentiation by MDI-222 is calculated as the percentage increase in the current in the presence of the compound compared to the baseline current with glutamate alone.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.
Caption: Experimental workflow for the Novel Object Recognition test.
Protocol:
-
Habituation: Individually habituate rats to an open-field arena (e.g., 50x50x50 cm) for a set period (e.g., 10 minutes) on consecutive days.
-
Familiarization Phase (T1): On the test day, place two identical objects in the arena. Allow the rat to explore the objects for a defined period (e.g., 5 minutes).
-
Delay: Return the rat to its home cage for a specific inter-trial interval (e.g., 24 hours to induce a memory deficit).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for a set time (e.g., 5 minutes). Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Analysis: Calculate the Discrimination Index (D2) as: (time exploring novel object - time exploring familiar object) / (total exploration time). A positive D2 index indicates successful recognition memory.
Passive Avoidance Test
This fear-motivated test assesses learning and memory.
Protocol:
-
Apparatus: Use a two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: Place the rat in the light compartment. When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds). The latency to enter the dark compartment is recorded.
-
Retention Trial: After a set interval (e.g., 24 hours), place the rat back in the light compartment and record the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds). An increased step-through latency in the retention trial compared to the acquisition trial indicates successful memory of the aversive stimulus.
Maximal Electroshock Seizure Threshold (MEST) Test
This test is used to evaluate the pro-convulsant liability of a compound.
Protocol:
-
Apparatus: Use a constant current stimulator with corneal electrodes.
-
Procedure: Administer MDI-222 or vehicle to the rats. At the time of peak drug effect, deliver a brief electrical stimulus (e.g., 60 Hz, 0.2 s duration) through the corneal electrodes.
-
Threshold Determination: The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure in 50% of the animals (CC50). An increase in the CC50 indicates an anticonvulsant effect, while a decrease suggests a pro-convulsant effect. The absence of a significant change in the seizure threshold, as observed with MDI-222, indicates a favorable safety profile.
Conclusion
The preclinical data for MDI-222 demonstrates its potential as a cognitive enhancer with a significantly improved safety profile compared to earlier AMPA receptor PAMs. By positively modulating AMPA receptors, MDI-222 enhances synaptic transmission, which translates to improved performance in animal models of cognition without lowering the seizure threshold. The detailed protocols provided in this guide are intended to assist researchers in replicating and building upon these important findings, ultimately advancing the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
Independent Verification of MDI-222's Selectivity for AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MDI-222, a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with other notable AMPA receptor modulators. The focus of this comparison is the independent verification of MDI-222's selectivity for AMPA receptors, supported by experimental data and detailed methodologies.
Executive Summary
MDI-222 is a novel AMPA receptor PAM designed to enhance cognitive function with a reduced side-effect profile compared to other modulators.[1][2][3] Preclinical data robustly supports its high selectivity for AMPA receptors. Studies have demonstrated that MDI-222 potentiates AMPA receptor function in both human and rat recombinant receptors, as well as in native neuronal preparations.[1][2][3] Crucially, MDI-222 has been shown to have no significant activity at NMDA or kainate receptors, and a broad screening against a panel of 70 other receptors, ion channels, and transporters revealed no off-target binding.[1] This high selectivity profile distinguishes MDI-222 from some other AMPA receptor modulators and is a key factor in its improved safety profile, particularly its low propensity to induce seizures.[1][2]
Quantitative Comparison of AMPA Receptor Modulators
The following tables summarize the available quantitative data for MDI-222 and a selection of other AMPA receptor positive allosteric modulators and antagonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Potency and Efficacy of AMPA Receptor Positive Allosteric Modulators (PAMs)
| Compound | Type | Target | Assay | Potency (pEC50) | Efficacy (Maximal Potentiation) | Source |
| MDI-222 | PAM | hGluA2 | Ca2+ Flux | ~5.6 | 30 ± 2% | [1] |
| MDI-222 | PAM | Rat Hippocampal Neurons | Whole-Cell Patch Clamp (Charge Transfer) | - | 62% | [1] |
| Aniracetam | PAM | AMPA Receptors | Electrophysiology | Micromolar range | Varies by subunit | [4][5] |
| Cyclothiazide | PAM | GluR1 (flip) | Whole-Cell Patch Clamp | EC50 = 28 µM | 90-fold increase in peak current | [6] |
| CX614 | PAM | GluR1-3 (flop) | Electrophysiology | EC50 = 19-37 µM | - | [7] |
Table 2: Selectivity Profile of AMPA Receptor Modulators
| Compound | Primary Target | NMDA Receptors | Kainate Receptors | Other Receptors/Channels | Source |
| MDI-222 | AMPA Receptors | No effect | No effect | No binding to a panel of 70 others | [1] |
| Perampanel | AMPA Receptors (non-competitive antagonist) | No effect at 10 µM | No effect at 10 µM | No significant binding to a wide range of targets | [2][8] |
| NBQX | AMPA/Kainate Receptors (competitive antagonist) | No significant inhibition | IC50 = 4.8 µM | - | [1][9] |
| Aniracetam | AMPA Receptors | Minimal effect | Enhances AMPA-stimulated Ca2+ influx, but not kainate-stimulated | - | [4] |
| Cyclothiazide | AMPA Receptors (flip variants) | No | Potentiates kainate responses in some preparations | Inhibits GABAA receptors | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the verification of MDI-222's selectivity.
Whole-Cell Patch Clamp Electrophysiology for AMPA Receptor Potentiation
This technique is used to directly measure the effect of a compound on the electrical currents mediated by AMPA receptors in individual neurons.
-
Cell Preparation: Primary cultures of rat hippocampal neurons are prepared and maintained in appropriate media. Alternatively, human embryonic kidney (HEK293) cells stably expressing specific human AMPA receptor subunits (e.g., hGluA1-4) can be used.
-
Recording Configuration: A glass micropipette with a tip diameter of approximately 1 micrometer is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch is then ruptured to allow for "whole-cell" access, where the electrical activity of the entire cell can be recorded.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4.
-
Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH adjusted to 7.2.
-
-
Experimental Procedure:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A baseline AMPA receptor-mediated current is established by applying short pulses of glutamate (B1630785) (e.g., 30 µM for 2 seconds every 30 seconds).
-
MDI-222 or a comparator compound is then perfused at various concentrations.
-
The potentiation of the AMPA-induced current is measured. This can be quantified by the increase in the peak current amplitude or the total charge transfer (the area under the curve of the current response).[1]
-
To assess selectivity, the same protocol is repeated using agonists for other glutamate receptors, such as NMDA and kainate, to ensure the compound does not potentiate their currents.
-
Calcium (Ca2+) Flux Assay for High-Throughput Selectivity Screening
This assay measures changes in intracellular calcium concentration as an indicator of ion channel receptor activation, allowing for rapid screening of compounds.
-
Cell Lines: HEK293 cells stably expressing specific human AMPA receptor subunits (e.g., hGluA2) are used.
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of calcium-permeable AMPA receptors by glutamate leads to an influx of calcium, causing an increase in fluorescence intensity.
-
Experimental Procedure:
-
Cells are plated in a multi-well plate (e.g., 96- or 384-well).
-
The cells are loaded with a calcium-sensitive dye.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., MDI-222) is added to the wells.
-
Glutamate is then added to stimulate the AMPA receptors.
-
The change in fluorescence intensity is measured over time using a fluorescence plate reader.
-
The potentiation of the glutamate-induced calcium influx by the test compound is calculated.
-
For selectivity profiling, the assay is repeated on cell lines expressing other receptors of interest (e.g., NMDA, kainate receptors) to check for any off-target effects.
-
Radioligand Binding Assays for Off-Target Screening
This method is used to determine if a compound binds to a wide range of other receptors, ion channels, and transporters, providing a broad assessment of its selectivity.
-
Assay Principle: A radiolabeled ligand with known high affinity and specificity for a particular target receptor is incubated with a membrane preparation containing that receptor. A test compound is added to see if it can displace the radioligand from the receptor.
-
Procedure:
-
Membrane preparations from cells or tissues expressing the target receptor are prepared.
-
A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., MDI-222).
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
The ability of the test compound to inhibit the binding of the radioligand is determined, and an inhibition constant (Ki) can be calculated.
-
This process is repeated for a large panel of different receptors, ion channels, and transporters to build a comprehensive selectivity profile. For MDI-222, this was done for a panel of 70 different targets.[1]
-
Visualizations
AMPA Receptor Signaling Pathway
Caption: AMPA receptor signaling pathway modulated by a Positive Allosteric Modulator (PAM) like MDI-222.
Experimental Workflow for Selectivity Verification
Caption: A typical experimental workflow for verifying the selectivity of a novel AMPA receptor modulator.
References
- 1. A novel anti-epileptic agent, perampanel, selectively inhibits AMPA receptor-mediated synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Industrial Compounds: A Guide to Personal Protective Equipment
A definitive identification of a substance labeled "Ampro-222" is not available in public chemical databases or safety documentation. However, the name bears resemblance to several commercial products, each with distinct chemical properties and associated handling requirements. This guide provides essential safety and logistical information for three such products: LOCTITE 222, a threadlocking sealant; MasterLife CI 222, a concrete admixture; and AMPRO Resin, an epoxy system. Researchers, scientists, and drug development professionals are strongly advised to verify the exact identity of the substance and consult the manufacturer's specific Safety Data Sheet (SDS) before commencing any work.
LOCTITE 222: Low-Strength Threadlocker
LOCTITE 222 is an anaerobic sealant that cures when confined in the absence of air between close-fitting metal surfaces. It is primarily used to lock and seal threaded fasteners.
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure safety when handling LOCTITE 222. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Should conform to recognized standards. |
| Skin Protection | Impermeable gloves | Neoprene, Butyl rubber, or Natural rubber gloves are suitable.[1] |
| Protective clothing | As necessary to prevent skin contact.[1] | |
| Respiratory | Not generally required with good ventilation | Use in a well-ventilated area.[1] If ventilation is inadequate, a respirator may be needed. |
Operational Plan
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area.
-
Keep in a cool, well-ventilated area away from heat, sparks, and open flame.
-
Store in the original container, tightly closed, until ready for use.
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: Wash with plenty of water. If skin irritation occurs, get medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.
Disposal Plan
Dispose of contents and/or container according to Federal, State/Provincial, and local governmental regulations. Do not allow the product to enter sewers or waterways.
Experimental Workflow for Handling LOCTITE 222
Caption: Workflow for the safe handling of LOCTITE 222.
MasterLife CI 222: Corrosion-Inhibiting Admixture
MasterLife CI 222 is a concrete admixture designed to protect steel reinforcement from corrosion. It is a liquid that is added to the concrete mix.
Personal Protective Equipment (PPE)
The following table outlines the necessary PPE for handling MasterLife CI 222.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Wear eye protection/face protection. |
| Skin Protection | Protective gloves | Wear protective gloves. |
| Protective clothing | Wear protective clothing. | |
| Respiratory | Not generally required with good ventilation | Use only outdoors or in a well-ventilated area. Do not breathe dust/gas/mist/vapors. |
Operational Plan
Handling:
-
Avoid contact with skin and eyes.
-
Wash with plenty of water and soap thoroughly after handling.
-
Keep only in the original container in a cool, dry, well-ventilated place away from ignition sources, heat, or flame.
-
Protect from direct sunlight.
First Aid:
-
Eyes: Risk of serious damage to eyes.
-
Skin: Causes severe skin burns.
-
Inhalation: May cause respiratory irritation.
-
In case of adverse health effects, seek medical advice.
Disposal Plan
Avoid release to the environment. Dispose of contents and container in accordance with local, regional, national, and international regulations.
Logical Relationship for MasterLife CI 222 Safety
Caption: Safety relationships for handling MasterLife CI 222.
AMPRO Resin: Epoxy Resin System
AMPRO Resin is an epoxy resin that, when mixed with a hardener, is used in a variety of applications, including coatings, adhesives, and composite materials.
Personal Protective Equipment (PPE)
The following PPE is recommended when working with AMPRO Resin.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Wear eye protection/face protection. |
| Skin Protection | Protective gloves | Wear protective gloves. |
| Protective clothing | Wear protective clothing. Contaminated work clothing should not be allowed out of the workplace. | |
| Respiratory | Not generally required with good ventilation | Avoid breathing vapors. Ensure good ventilation of the work station. |
Operational Plan
Handling:
-
Avoid contact with skin and eyes.
-
Wash hands, forearms, and face thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Ensure good ventilation of the work station.
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: Wash skin with plenty of water. Take off contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Call a poison center or a doctor if you feel unwell.
Disposal Plan
Avoid release to the environment. Collect spillage. Dispose of materials or solid residues at an authorized site.
Signaling Pathway of Exposure and Response for AMPRO Resin
Caption: Exposure pathways and first aid for AMPRO Resin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
